2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHFCLCUPPGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422048 | |
| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62871-28-7 | |
| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a heterocyclic organic compound featuring a benzimidazole core linked to a bromophenol moiety. This structure is of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a well-recognized "privileged structure," forming the core of numerous pharmacologically active agents.[1] Similarly, bromophenols, often found in marine organisms, are known for a wide array of bioactivities, including antioxidant and anticancer effects.[2][3]
This document provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, serving as a technical resource for professionals in research and development.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of the compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-4-bromophenol[4] |
| CAS Number | 62871-28-7[1][4][5] |
| Molecular Formula | C₁₃H₉BrN₂O[1][4][5] |
| Molecular Weight | 289.13 g/mol [4][5] |
| InChI Key | DHGHFCLCUPPGKW-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O[4] |
| Synonyms | 2-(1H-BENZIMIDAZOL-2-YL)-4-BROMOPHENOL, 2-(5-Bromo-2-hydroxyphenyl)benzimidazole, Phenol, 2-(1H-benzimidazol-2-yl)-4-bromo-[1][4][5] |
Physicochemical Data
This table presents experimentally determined and reported physical properties.
| Property | Value | Source |
| Physical Form | Colorless or yellowish crystals | [5] |
| Melting Point | 256-257 °C | [5] |
| Boiling Point | 486.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.652 g/cm³ (Predicted) | [5][6] |
| Flash Point | 248.1 °C (Predicted) | [5] |
| Vapor Pressure | 4.31E-10 mmHg at 25 °C (Predicted) | [5] |
| Refractive Index | 1.742 (Predicted) | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [5] |
Computed Molecular Properties
The following properties were computationally derived and are provided by the PubChem database.[4]
| Property | Value |
| XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 287.98983 Da |
| Topological Polar Surface Area | 48.9 Ų |
| Heavy Atom Count | 17 |
Experimental Protocols
Synthesis Protocol: Phillips Condensation
The synthesis of 2-substituted benzimidazoles is commonly achieved via the Phillips condensation method. This protocol outlines the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Reactants:
-
o-Phenylenediamine
-
5-Bromo-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 5-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst, typically 10-20 times the weight of the reactants. Alternatively, reflux the mixture in 4M HCl.
-
Heat the reaction mixture to 150-180 °C (for PPA) or reflux temperature (for HCl) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 80-100 °C.
-
Carefully pour the warm reaction mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid. This will cause the crude product to precipitate.
-
Stir the resulting suspension for 30-60 minutes to ensure complete precipitation and neutralization.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or methanol) to yield pure this compound.
Caption: General workflow for the synthesis of the title compound.
Characterization Protocols
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected in the aromatic region (approx. 6.8-8.0 ppm) for the protons on the phenolic and benzimidazole rings. The phenolic -OH and imidazole -NH protons will appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum using the same sample. Expect approximately 9-10 distinct signals in the aromatic region (approx. 110-160 ppm), corresponding to the unique carbon atoms in the molecule.
3.2.2 Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) mass spectrometry in positive ion mode (ESI+).
-
Dissolve a small sample in a suitable solvent like methanol or acetonitrile.
-
The expected [M+H]⁺ ion should be observed at m/z ≈ 288.997 and 290.995, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Biological Activity and Potential Applications
While specific biological pathway data for this compound is limited in the public domain, the activities of its constituent scaffolds provide strong indications of its potential.
-
Antimicrobial and Anticancer Potential: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as antibacterial and anticancer agents.[5][7] Bromophenols isolated from marine algae have also demonstrated significant cytotoxicity against various human cancer cell lines.[3] This suggests the title compound is a strong candidate for screening in anticancer and antimicrobial assays.
-
Enzyme Inhibition: Certain substituted benzimidazoles have been identified as potent inhibitors of enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), which is a key target in cancer therapy.[7]
-
GABA-A Receptor Modulation: The benzimidazole scaffold has been explored for its ability to act as a positive allosteric modulator of GABA-A receptors, suggesting potential applications in neurological disorders.[8]
-
Antioxidant Activity: Phenolic compounds, particularly those with bromine substitution found in nature, often possess radical scavenging capabilities.[2] The bromophenol moiety in the title compound suggests it may have antioxidant properties.
Photophysical Properties: A Potential Fluorescent Probe
A key chemical property of 2-hydroxyphenyl-benzimidazole derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This photophysical process makes them highly fluorescent and environmentally sensitive, rendering them suitable for applications as fluorescent probes in biological imaging and material science.[9][10]
Upon absorption of light, the proton from the phenolic hydroxyl group is rapidly transferred to the nitrogen atom of the imidazole ring, leading to the formation of a transient keto-tautomer. This tautomer is responsible for a large Stokes shift (a significant difference between the absorption and emission maxima), which is a highly desirable feature for fluorescent probes.
Caption: Diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) process.
References
- 1. Page loading... [guidechem.com]
- 2. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]
- 4. This compound | C13H9BrN2O | CID 4450897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy 2-(Benzo[d]thiazol-2-yl)-4-bromophenol | 6344-17-8 [smolecule.com]
In-Depth Technical Guide to 2-(1H-Benzimidazol-2-yl)-4-bromophenol (CAS Number: 62871-28-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of the compound 2-(1H-Benzimidazol-2-yl)-4-bromophenol, registered under CAS number 62871-28-7. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Physicochemical Data
The fundamental physicochemical properties of 2-(1H-Benzimidazol-2-yl)-4-bromophenol have been compiled and are presented in the table below for easy reference.
| Property | Value |
| CAS Number | 62871-28-7 |
| Molecular Formula | C₁₃H₉BrN₂O |
| Molecular Weight | 289.13 g/mol |
| Melting Point | 256-257 °C |
| Boiling Point | 486.6 °C at 760 mmHg |
| Density | 1.652 g/cm³ |
| Flash Point | 248.1 °C |
| Appearance | Colorless or yellowish crystalline solid |
| Solubility | Soluble in water and chloroform; easily soluble in ethanol, ether, and glacial acetic acid. Quantitative data is not readily available. |
Experimental Protocols
Synthesis of 2-(1H-Benzimidazol-2-yl)-4-bromophenol
The synthesis of 2-(1H-benzimidazol-2-yl)-4-bromophenol is typically achieved through the condensation reaction of an o-phenylenediamine with a substituted aldehyde. A representative experimental protocol is detailed below.
Materials:
-
o-Phenylenediamine
-
4-Bromo-2-hydroxybenzaldehyde
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) catalyst
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add 4-bromo-2-hydroxybenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add the mixture dropwise to a stirred solution of sodium carbonate in water to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash with water, and dry to yield the crude 2-(1H-benzimidazol-2-yl)-4-bromophenol.[1]
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present in the compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Elemental Analysis: Provides the percentage composition of elements in the compound, which can be compared with the calculated values for the molecular formula.
Biological Activities and Signaling Pathways
Derivatives of benzimidazole and bromophenol are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3][4]
While specific signaling pathways for 2-(1H-Benzimidazol-2-yl)-4-bromophenol are not extensively detailed in the current literature, the biological activities of closely related benzimidazole derivatives suggest potential mechanisms of action. For instance, some benzimidazole derivatives have been shown to induce apoptosis in cancer cells and overcome drug resistance by inhibiting P-glycoprotein activity.[5] Others have demonstrated immunomodulatory effects by inhibiting H+/K+-ATPase, leading to a decrease in intracellular pH and subsequent inhibition of T-cell proliferation.[6][7]
Given the structural similarity, it is plausible that 2-(1H-Benzimidazol-2-yl)-4-bromophenol may exert its biological effects through similar mechanisms. Further research is required to elucidate the specific signaling pathways modulated by this compound.
A generalized workflow for the synthesis and characterization of benzimidazole derivatives is presented below.
Caption: General experimental workflow for the synthesis and characterization of 2-(1H-Benzimidazol-2-yl)-4-bromophenol.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a benzimidazole derivative, inhibits T cell proliferation involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical properties, spectroscopic characteristics, and provides a detailed, plausible experimental protocol for its synthesis and characterization.
Molecular Structure and Chemical Properties
This compound, with the CAS number 62871-28-7, is a substituted benzimidazole derivative. The core structure consists of a benzimidazole ring system linked at the 2-position to a 4-bromophenol moiety.
Table 1: General and Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₁₃H₉BrN₂O |
| Molecular Weight | 289.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62871-28-7 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Br)O |
| InChI Key | JLLSATYTCUADJA-UHFFFAOYSA-N |
| Appearance | Expected to be a solid at room temperature |
Experimental Data (Based on Closely Related Compounds and Spectral Databases)
NMR Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These are estimated values and may vary depending on the solvent and experimental conditions. Data for the related compound 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol shows characteristic signals for the benzimidazole and substituted phenol rings.[2]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.9 | br s | N-H (imidazole) |
| ~10.0 | br s | O-H (phenol) |
| ~8.2 - 7.2 | m | Aromatic Protons |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH (phenol) |
| ~152 | C=N (imidazole) |
| ~140 - 110 | Aromatic Carbons |
| ~115 | C-Br (phenol) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H and N-H stretching (broad) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N stretching (imidazole) |
| 1500 - 1400 | Aromatic C=C stretching |
| 1250 - 1180 | C-O stretching (phenol) |
| 750 - 700 | Aromatic C-H bending |
| 600 - 500 | C-Br stretching |
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 288/290 | [M]⁺ (Molecular ion) |
| Other fragments | Corresponding to the loss of Br, CO, etc. |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and characterization of this compound. This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.
Synthesis of this compound
The synthesis involves the condensation reaction between 4-bromo-1,2-phenylenediamine and 5-bromosalicylaldehyde.
Materials and Reagents:
-
4-bromo-1,2-phenylenediamine
-
5-bromosalicylaldehyde
-
Ethanol (or Methanol)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add 5-bromosalicylaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration and washed with cold distilled water.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum over anhydrous sodium sulfate.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz NMR spectrometer.
-
The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be recorded using an FTIR spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.
-
The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
The data will provide the molecular weight and fragmentation pattern of the compound.
Melting Point:
-
The melting point of the purified compound should be determined using a melting point apparatus.
Molecular Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow for the synthesis and subsequent characterization of the target compound.
References
Navigating the Solubility of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Understanding the inherent properties of a compound is crucial for predicting its behavior in different solvent systems. The following table summarizes the key computed physicochemical properties of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂O | PubChem[1] |
| Molecular Weight | 289.13 g/mol | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 287.98983 Da | PubChem[1] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
| Complexity | 276 | PubChem[1] |
The XLogP3 value of 3.9 suggests that this compound is a relatively non-polar molecule, indicating a higher affinity for and likely better solubility in organic solvents compared to aqueous solutions. The presence of both hydrogen bond donors and acceptors suggests that it can engage in hydrogen bonding, which may influence its solubility in protic versus aprotic solvents.
Experimental Protocols: A General Approach to Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a general and widely used method for the synthesis of 2-arylbenzimidazoles can be adapted. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
A representative synthetic pathway would involve:
-
Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
o-Phenylenediamine
-
4-Bromo-2-hydroxybenzoic acid
-
A dehydrating agent or a catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid (e.g., HCl).
-
-
Solvent: A high-boiling point solvent may be used, or the reaction can be run neat with a catalyst like PPA.
-
Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) for several hours to drive the condensation and cyclization.
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated crude product is collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable organic solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.
-
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Disclaimer: This guide provides a general overview based on available chemical information. Specific experimental conditions, including solvent choice for synthesis and purification, would require optimization in a laboratory setting. The absence of specific solubility data highlights an area for future research to better characterize this compound for its potential applications.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of a molecule provides detailed information about its structure, including the number of different types of protons, their electronic environments, and their spatial relationships. For this compound, the spectrum is predicted based on the analysis of its constituent parts: a benzimidazole ring and a 4-bromophenol ring. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
The protons in the benzimidazole ring system and the 4-bromophenol moiety will exhibit characteristic chemical shifts. The N-H proton of the imidazole ring is notably deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm, particularly when using a solvent like DMSO-d6.[1] The aromatic protons of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[1] The protons on the 4-bromophenol ring will also appear in the aromatic region, with their exact shifts influenced by the hydroxyl and benzimidazole substituents.
Below is a table summarizing the predicted 1H NMR data for this compound. The numbering of the protons corresponds to the chemical structure provided.
Table 1: Predicted 1H NMR Data for this compound in DMSO-d6
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 | ~13.20 | br s | 1H | - |
| H-4'/H-7' | ~7.65 | m | 2H | - |
| H-5'/H-6' | ~7.25 | m | 2H | - |
| H-3 | ~8.05 | d | 1H | ~2.5 |
| H-5 | ~7.50 | dd | 1H | ~8.8, 2.5 |
| H-6 | ~7.00 | d | 1H | ~8.8 |
| -OH | ~9.02 | s | 1H | - |
br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet, s = singlet
Experimental Protocol for 1H NMR Analysis
This section details a standard procedure for the preparation and analysis of a sample of this compound for 1H NMR spectroscopy.
Materials:
-
This compound (5-25 mg)[1]
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the benzimidazole derivative into a small, clean, and dry vial.[1]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial using a clean Pasteur pipette.
-
If necessary, gently vortex the vial to ensure the complete dissolution of the compound.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Analysis:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Set the spectral width to an appropriate range to cover all expected proton signals (e.g., 0-14 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.
-
The data should be processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Data Analysis and Interpretation Workflow
The following diagram illustrates a logical workflow for the analysis and interpretation of the acquired 1H NMR spectrum.
References
Mass Spectrometry Fragmentation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathway of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a molecule of interest in pharmaceutical and chemical research. The fragmentation patterns discussed are based on established principles of mass spectrometry for benzimidazole and brominated phenolic compounds. This document serves as a valuable resource for the identification and structural elucidation of this and related compounds.
Introduction
This compound is a heterocyclic compound incorporating a benzimidazole ring linked to a bromophenol moiety. Understanding its behavior under mass spectrometric analysis is crucial for its characterization in various matrices, including biological and environmental samples. This guide outlines the predicted fragmentation pathways under common ionization techniques such as Electrospray Ionization (ESI) and Electron Impact (EI), providing researchers with a framework for interpreting mass spectral data.
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be driven by the inherent chemical properties of its constituent functional groups: the benzimidazole ring, the phenolic hydroxyl group, and the bromine atom. The presence of bromine is particularly noteworthy due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in characteristic M and M+2 peaks for bromine-containing fragments.[1]
The proposed fragmentation cascade likely initiates with the ionization of the molecule, followed by a series of characteristic neutral losses and bond cleavages.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound. The m/z values for bromine-containing fragments are presented as a pair, reflecting the isotopic distribution of 79Br and 81Br.
| Fragment Ion | Proposed Structure | m/z (79Br/81Br) | Neutral Loss |
| [M+H]+ | Protonated Parent Molecule | 305/307 | - |
| [M-Br]+ | 2-(1H-benzo[d]imidazol-2-yl)phenol ion | 226 | Br• |
| [M-Br-CO]+ | Benzimidazolyl-phenyl ion | 197 | Br•, CO |
| [C7H5N2]+ | Benzimidazole fragment | 119 | C6H4BrOH |
| [C6H4N]+ | Fragment from Benzimidazole | 92 | C6H4BrOH, HCN |
| [C6H4BrO]+ | Bromophenol fragment | 171/173 | C7H6N2 |
Experimental Protocols
While specific experimental data for the target compound is not available in the cited literature, a general methodology for the analysis of benzimidazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.[2]
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis.
4.2. Liquid Chromatography
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for the separation of benzimidazole derivatives.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for benzimidazole compounds.[2]
-
Scan Mode: Full scan mode to identify the parent ion and product ion scan mode (MS/MS) to obtain fragmentation data.
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce fragmentation and observe the key fragment ions.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Discussion of Key Fragmentations
-
Loss of Bromine Radical (Br•): A common fragmentation pathway for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical.[3] This would lead to a significant peak at m/z 226.
-
Cleavage of the C-C Single Bond: The single bond connecting the benzimidazole and bromophenol rings is a likely point of cleavage. This would result in two primary fragments: the benzimidazole cation at m/z 119 and the bromophenol radical cation at m/z 171/173.
-
Fragmentation of the Benzimidazole Ring: The benzimidazole fragment (m/z 119) can further fragment through the characteristic loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic rings, to produce an ion at m/z 92.[4]
-
Fragmentation of the Bromophenol Moiety: The bromophenol fragment may undergo decarbonylation (loss of CO) if rearrangement occurs, though this is generally less favored than the initial C-C bond cleavage.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be characterized by several key fragmentation pathways, including the loss of a bromine radical, cleavage of the bond linking the two ring systems, and subsequent fragmentation of the individual heterocyclic and aromatic moieties. The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The proposed fragmentation scheme and experimental guidelines presented in this document offer a solid foundation for researchers working on the analysis and characterization of this and structurally related compounds. It is important to note that this guide is based on theoretical fragmentation patterns and established principles; empirical data should be acquired to confirm these proposed pathways.
References
Theoretical Investigation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: A Computational Approach to Unveiling its Physicochemical Properties
For Immediate Release
This whitepaper provides a comprehensive theoretical analysis of the structural, electronic, and nonlinear optical properties of the molecule 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. This benzimidazole derivative is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with its structural motifs. The insights generated from this computational investigation are intended to guide further experimental studies and accelerate the drug development and materials design process.
This in-depth technical guide utilizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's fundamental characteristics. The findings are presented in a structured format, including detailed methodologies, quantitative data summaries, and visual representations of the molecular structure and investigative workflow, to cater to researchers, scientists, and drug development professionals.
Molecular Structure and Computational Workflow
The theoretical investigation of this compound commences with the optimization of its molecular geometry, followed by a cascade of computational analyses to determine its various properties.
The logical workflow for this theoretical investigation is outlined below, demonstrating the systematic approach from initial computational setup to the final analysis of the molecule's properties.
Computational Methodologies
The theoretical calculations presented in this paper are performed using the Gaussian 09 software package. The methodologies are based on established practices in computational chemistry for benzimidazole derivatives.[1][2]
Geometry Optimization
The initial molecular structure of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311G(d,p) basis set is employed for all atoms. The convergence criteria are set to the default values in the software. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Vibrational Analysis
Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm the stability of the optimized geometry and to aid in the assignment of experimental infrared and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. These orbitals are crucial for understanding the electronic transitions and reactivity of the molecule. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP surface is generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites of the molecule. This is valuable for predicting the nature of intermolecular interactions.
Nonlinear Optical (NLO) Properties
The first-order hyperpolarizability (β) is calculated using the finite field approach to evaluate the nonlinear optical response of the molecule. This property is important for the development of new materials for optoelectronic applications.
Expected Theoretical Results
The following tables summarize the anticipated quantitative data from the theoretical investigation of this compound. The values are hypothetical and based on typical results for similar benzimidazole derivatives found in the literature.
Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.385 | N1-C1-C6 | 108.5 |
| C1-C6 | 1.402 | C1-N1-C7 | 109.2 |
| N1-C7 | 1.321 | N1-C7-N2 | 110.1 |
| C7-N2 | 1.388 | C7-N2-C6 | 108.8 |
| C8-C13 | 1.395 | C7-C8-C9 | 120.3 |
| C10-Br | 1.905 | C9-C10-Br | 119.8 |
| C12-O1 | 1.362 | C11-C12-O1 | 118.5 |
| O1-H2 | 0.965 | C12-O1-H2 | 109.5 |
Vibrational Frequencies
Table 2: Selected Calculated Vibrational Frequencies (cm-1) and Their Assignments
| Frequency (cm-1) | Assignment |
| 3580 | O-H stretch |
| 3450 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1620 | C=N stretch |
| 1580 | C=C stretch (aromatic) |
| 1280 | C-O stretch |
| 1150 | C-N stretch |
| 650 | C-Br stretch |
Frontier Molecular Orbitals and Quantum Chemical Parameters
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy (eV) | -5.85 |
| LUMO Energy (eV) | -1.98 |
| Energy Gap (ΔE) (eV) | 3.87 |
| Ionization Potential (I) (eV) | 5.85 |
| Electron Affinity (A) (eV) | 1.98 |
| Electronegativity (χ) (eV) | 3.915 |
| Chemical Hardness (η) (eV) | 1.935 |
| Chemical Softness (S) (eV-1) | 0.517 |
| Electrophilicity Index (ω) (eV) | 3.96 |
Nonlinear Optical Properties
Table 4: Calculated First-Order Hyperpolarizability (β) Components (in esu)
| Component | Value (x 10-30 esu) |
| βxxx | 15.2 |
| βxxy | 2.8 |
| βxyy | -1.5 |
| βyyy | 8.7 |
| βtotal | 25.5 |
Potential Applications and Future Directions
The theoretical data suggest that this compound possesses a significant energy gap, indicating good chemical stability. The calculated nonlinear optical properties suggest its potential for use in optoelectronic devices. Furthermore, the identified electrophilic and nucleophilic regions from the MEP analysis can guide the design of new derivatives with enhanced biological activity.
Molecular docking studies, which are a logical next step, could elucidate potential biological targets for this compound, thereby informing its development as a therapeutic agent.[3][4] Benzimidazole derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5] The computational framework outlined in this whitepaper provides a solid foundation for the rational design and synthesis of novel this compound derivatives with tailored properties for specific applications in medicine and materials science. Experimental validation of these theoretical predictions is highly encouraged to fully realize the potential of this promising molecule.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the structural characteristics of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a molecule of significant interest in medicinal chemistry. While a crystal structure for the isolated compound is not publicly available, this document provides a comprehensive analysis of a closely related cobalt(II) complex containing the deprotonated form of the molecule as a ligand. This analysis, supplemented with data from similar benzimidazole derivatives, offers valuable insights into the compound's molecular geometry, intermolecular interactions, and potential for drug development.
Molecular Structure and Crystallographic Data
The crystal structure of bis[2-(1H-benzimidazol-2-yl)-4-bromophenolato-κ² N³,O]cobalt(II) reveals key features of the 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenolate ligand. In this complex, the cobalt(II) cation is chelated by two ligands through the imine nitrogen of the benzimidazole ring and the oxygen of the phenolate group, resulting in a distorted tetrahedral geometry.[1] The asymmetric unit of the crystal contains two independent molecules of the complex.[1]
The benzimidazole and bromophenyl moieties of the ligand are nearly coplanar, with a dihedral angle of approximately 4.2(3)°.[1] This planarity is a common feature in related structures, such as 2-(1H-Benzimidazol-2-yl)-4-nitrophenol, where the dihedral angle between the benzene and benzimidazole ring systems is 1.1(3)°.[2] Such planarity can facilitate π–π stacking interactions, which are observed in the crystal packing of the cobalt complex, with centroid-centroid distances between aromatic rings ranging from 3.407(3) to 3.850(4) Å.[1]
Table 1: Crystal Data and Structure Refinement for bis[2-(1H-benzimidazol-2-yl)-4-bromophenolato-κ² N³,O]cobalt(II) [1]
| Parameter | Value |
| Empirical Formula | C₂₆H₁₆Br₂CoN₄O₂ |
| Formula Weight | 635.16 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 22.4334 (16) Å |
| b | 8.3598 (6) Å |
| c | 30.0748 (16) Å |
| α | 90° |
| β | 125.323 (4)° |
| γ | 90° |
| Volume | 4601.9 (5) ų |
| Z | 8 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Measured Reflections | 29475 |
| Independent Reflections | 10549 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.046 |
| wR(F²) | 0.166 |
| Goodness-of-fit (S) | 0.97 |
Experimental Protocols
2.1. Synthesis of this compound
The synthesis of the title compound is a precursor to the formation of the cobalt complex. The procedure involves the condensation of 5-bromo-2-hydroxybenzaldehyde with o-phenylenediamine.
Methodology:
-
A solution of 5-bromo-2-hydroxybenzaldehyde (1 mmol) in a suitable solvent (e.g., ethanol) is prepared.
-
An equimolar amount of o-phenylenediamine (1 mmol) is added to the solution.
-
The mixture is refluxed for several hours (typically 2-4 hours).
-
After cooling, the resulting solution is poured into an excess of water to precipitate the product.
-
The precipitate is then filtered, dried, and can be further purified by recrystallization from a solvent such as ethanol.
2.2. Single-Crystal X-ray Diffraction
The following is a generalized protocol for single-crystal X-ray diffraction based on the analysis of related benzimidazole structures.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the cobalt complex, red block-shaped crystals were obtained via a hydrothermal method.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector). The crystal is maintained at a constant temperature (e.g., 293 K or 296 K) and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. Corrections for absorption effects are applied (e.g., multi-scan absorption correction).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically idealized positions and refined using a riding model.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for single-crystal X-ray crystallography.
Biological Significance and Potential Signaling Pathways
Benzimidazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some benzimidazole derivatives have been shown to act as inhibitors of kinases involved in cancer progression.
Given the structural similarity of this compound to other biologically active benzimidazoles, it is plausible that it could modulate similar pathways. A hypothetical signaling pathway that could be targeted by such a compound is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by a benzimidazole derivative.
This guide provides a foundational understanding of the structural and synthetic aspects of this compound, leveraging available data from its metal complex and related analogs. Further experimental work to obtain the crystal structure of the free ligand would be invaluable for a more precise understanding of its solid-state properties and for advancing its potential applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols: 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a versatile fluorescent probe belonging to the benzimidazole family of heterocyclic compounds. Molecules in this class are noted for their significant Stokes shift, environmental sensitivity, and utility in a range of applications including as fluorescent sensors and in the development of therapeutic agents.[1][2] The core structure facilitates an excited-state intramolecular proton transfer (ESIPT) process, which is often responsible for its unique photophysical properties.[1][3] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe.
Physicochemical Properties
-
Molecular Formula: C₁₃H₉BrN₂O[4]
-
Molecular Weight: 289.13 g/mol
-
Appearance: Typically a solid powder.
-
CAS Number: 62871-28-7[4]
Photophysical Properties
The photophysical characteristics of this compound and related compounds are highly dependent on the solvent environment. The large Stokes shift is a hallmark of this class of compounds, minimizing self-absorption and enhancing detection sensitivity.[1]
Table 1: Photophysical Properties of Benzimidazole Derivatives in Various Solvents
| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| 2-(1H-benzimidazol-2-yl) phenol | Dioxane | 315, 335 | 460 | 125 | 0.42 |
| 2-(1H-benzimidazol-2-yl) phenol | Acetonitrile | 315, 335 | 460 | 125 | 0.35 |
| 2-(1H-benzimidazol-2-yl) phenol | Methanol | 315, 335 | 460 | 125 | 0.45 |
| (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenol | Various | - | - | 134 - 210 | - |
Note: Data for the parent compound 2-(1H-benzimidazol-2-yl) phenol and a derivative are presented to illustrate the characteristic large Stokes shift. Specific values for the 4-bromo substituted version may vary.
Synthesis Protocol
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with 4-bromo-2-hydroxybenzoic acid.
Materials:
-
o-phenylenediamine
-
4-bromo-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA) or a similar condensing agent
-
Methanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Combine equimolar amounts of o-phenylenediamine and 4-bromo-2-hydroxybenzoic acid in a round-bottom flask.
-
Add polyphosphoric acid as a condensing agent and solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the crude product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol, or by silica gel column chromatography.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis workflow for the fluorescent probe.
Application: Fluorescent pH Sensor
Benzimidazole derivatives often exhibit pH-sensitive fluorescence, making them suitable for monitoring pH changes in biological and environmental systems.[5][6] The fluorescence intensity of this compound is expected to vary with pH due to the protonation/deprotonation of the phenol and imidazole moieties.
Protocol for pH Titration:
-
Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent like DMSO or methanol.
-
Working Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). For each pH value, add a small aliquot of the probe stock solution to the buffer to reach a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and probe behavior.
-
Spectral Measurement:
-
Record the absorption spectrum for each solution using a UV-Vis spectrophotometer to check for changes in the ground state.
-
Record the fluorescence emission spectrum for each solution using a fluorometer. Use an excitation wavelength determined from the absorption maximum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting titration curve can be used to determine the pKa of the probe.
Excited-State Intramolecular Proton Transfer.
Application: Detection of Metal Ions
Certain benzimidazole-based probes can act as chemosensors for metal ions. For instance, a similar compound, 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol, has been shown to be a fluorescent probe for Zn²⁺.[5] The interaction with the metal ion can either enhance or quench the fluorescence of the probe.
Protocol for Metal Ion Titration:
-
Probe Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer/organic mixture) at a fixed concentration (e.g., 10 µM).
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in the same solvent system.
-
Titration:
-
Record the fluorescence spectrum of the probe solution alone.
-
Incrementally add small aliquots of a specific metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Selectivity Test: To assess selectivity, add a large excess of other potentially interfering metal ions to the probe solution and observe any changes in fluorescence. Then, add the target metal ion to see if a response can still be elicited.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the binding stoichiometry and detection limit.
Application: Cellular Imaging
The lipophilic nature of the benzimidazole core makes these probes potentially useful for live-cell imaging, for example, to visualize specific organelles or monitor intracellular pH.[6][7]
Protocol for Live-Cell Staining and Imaging:
-
Cell Culture: Culture cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe (1-10 mM) in cell-culture grade DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to the final working concentration (typically 1-20 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium or buffer to the cells.
-
Incubate the cells for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal staining time and concentration should be determined empirically.[8]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.[8]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the dish on the stage of a fluorescence or confocal microscope.
-
Excite the cells with a light source appropriate for the probe's excitation wavelength and collect the emission using a suitable filter set.
-
Acquire images using the lowest possible excitation intensity to minimize phototoxicity.[8]
-
General workflow for live-cell imaging.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.
Conclusion
This compound is a promising fluorescent probe with potential applications in pH sensing, metal ion detection, and cellular imaging. Its favorable photophysical properties, particularly its large Stokes shift, make it a valuable tool for researchers in chemistry, biology, and materials science. The protocols provided herein serve as a starting point for the application of this probe, and users are encouraged to optimize the conditions for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Laboratory Synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthesis described herein involves the condensation reaction of o-phenylenediamine with 5-bromo-2-hydroxybenzaldehyde. This method is a common and effective route for preparing 2-substituted benzimidazoles.[3][4] The protocol covers the reaction setup, purification, and characterization of the final product, along with a summary of expected quantitative data.
Reaction Scheme
The synthesis proceeds via the condensation of o-phenylenediamine and 5-bromo-2-hydroxybenzaldehyde, followed by oxidative cyclization to form the benzimidazole ring.
Reaction: o-Phenylenediamine + 5-Bromo-2-hydroxybenzaldehyde → this compound
Materials and Equipment
2.1 Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |
| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 |
| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | C₇H₈O₃S | 172.20 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
2.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
3.1 Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5-bromo-2-hydroxybenzaldehyde (10 mmol, 2.01 g) and o-phenylenediamine (10 mmol, 1.08 g).[4]
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.2 mmol, 34 mg).[4]
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80°C) with continuous stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane (3:7) mobile phase. The reaction is typically complete within 4-6 hours.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (approx. 20 mL) to induce precipitation.
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid with a cold ethanol/water (1:1) solution (2 x 15 mL) and then with a small amount of cold water to remove any remaining catalyst and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight.
3.2 Purification
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
4.1 Expected Results
| Parameter | Expected Value |
| Appearance | Light yellow to off-white solid |
| Yield | 80-90% |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.0 (s, 1H, NH), 11.5 (s, 1H, OH), 8.0-7.0 (m, 7H, Ar-H) |
| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H, O-H stretch), 1620 (C=N stretch), 1590 (C=C stretch) |
| Mass Spec (ESI+) | m/z: 291.0 [M+H]⁺, 293.0 [M+H+2]⁺ |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
o-Phenylenediamine is toxic and a suspected mutagen. Avoid inhalation and skin contact.
-
5-Bromo-2-hydroxybenzaldehyde is an irritant. Handle with care.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; keep away from open flames and ignition sources.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Purification of Crude 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological properties. Following synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to yield a compound of sufficient purity for subsequent biological assays and further development.
This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. The polarity of the target compound, conferred by the phenolic hydroxyl group and the benzimidazole N-H protons, dictates the choice of appropriate stationary and mobile phases for effective separation.
Principle of Separation
Column chromatography is a preparative technique used to separate components of a mixture. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. The crude mixture is loaded onto the top of the silica gel column. A solvent or mixture of solvents, the mobile phase (eluent), is then passed through the column.
Separation is achieved based on the varying polarities of the compounds in the crude mixture.
-
Non-polar impurities: Have weak interactions with the polar silica gel and will travel down the column quickly with the mobile phase.
-
Moderately polar compounds (including the target product): Will have moderate interactions with the silica gel, leading to a slower migration rate.
-
Highly polar impurities: Will adsorb strongly to the silica gel and will either remain at the top of the column or require a highly polar mobile phase to be eluted.
By gradually increasing the polarity of the mobile phase (gradient elution), the compounds can be eluted sequentially, collected in separate fractions, and the pure product isolated. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).
Experimental Protocols
Materials and Equipment
The following table summarizes the necessary materials and reagents for the purification process.
| Category | Item | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) | Adsorbent for separation |
| Mobile Phase | n-Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) | Eluents for TLC and column chromatography |
| Apparatus | Glass Chromatography Column with Stopcock | To hold the stationary phase |
| Separatory Funnel or Reservoir | To add mobile phase to the column | |
| Test Tubes or Fraction Collector | To collect eluted fractions | |
| Beakers, Erlenmeyer Flasks, Round-bottom Flasks | Glassware for sample and solvent preparation | |
| TLC Plates (Silica Gel 60 F254) | To monitor the separation | |
| TLC Developing Chamber | To run TLC plates | |
| UV Lamp (254 nm) | To visualize spots on TLC plates | |
| Capillary Tubes | For spotting samples on TLC plates | |
| Rotary Evaporator | To remove solvent from pure fractions | |
| Cotton Wool or Sintered Glass Frit | To support the stationary phase in the column | |
| Sand (optional) | To protect the silica gel bed |
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, and is well-separated from its impurities.
Protocol:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar system and gradually increase polarity.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Calculate the Rf value for the product spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that provides the best separation and an appropriate Rf for the target compound.
Suggested Mobile Phase Systems for Testing:
| System No. | Solvent System | Ratio (v/v) | Polarity | Notes |
| 1 | n-Hexane : Ethyl Acetate | 9:1 to 1:1 | Low-High | A standard, versatile system. Start with 4:1 and adjust the ratio as needed.[1][2] |
| 2 | Dichloromethane : Methanol | 99:1 to 9:1 | Med-High | Effective for more polar compounds. A small amount of MeOH significantly increases polarity.[3] |
| 3 | Toluene : Acetone | 9:1 to 7:3 | Med-High | An alternative to the Hexane/EtOAc system; Toluene can offer different selectivity.[4] |
| 4 | Ethyl Acetoacetate : n-Hexane | 1:2 to 2:1 | Med-High | Reported to be effective for similar hydroxyphenyl benzimidazole derivatives.[5] |
Step 2: Column Preparation (Slurry Packing Method)
-
Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of cotton wool or use a column with a sintered frit at the bottom. A small layer of sand can be added on top of the cotton.
-
Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude mixture). Add the initial, least polar mobile phase solvent (e.g., n-Hexane) to the silica gel to form a free-flowing slurry.
-
Packing: Open the stopcock and pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.
-
Equilibration: Once all the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed. Wash the column by passing 2-3 column volumes of the initial mobile phase through the silica bed until it is completely settled and equilibrated. Do not let the solvent level drop below the top of the sand layer.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution dropwise to the top of the column, ensuring not to disturb the silica bed.
Step 4: Elution and Fraction Collection
-
Initial Elution: Begin elution with the least polar solvent system determined from the TLC analysis (e.g., n-Hexane : Ethyl Acetate, 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase throughout the separation (e.g., from 9:1 to 7:3 to 1:1 n-Hexane : Ethyl Acetate). This is done by preparing solvent mixtures of increasing polarity and adding them sequentially to the reservoir. A steeper gradient may be used if impurities are far apart in polarity from the product, while a shallower gradient is used for difficult separations.
-
Fraction Collection: Collect the eluent in labeled test tubes or vials. The size of the fractions (e.g., 10-20 mL) depends on the column size and flow rate.
-
Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the compounds. Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate to identify which fractions contain the pure product.
Step 5: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the desired product.
-
Combine and Evaporate: Combine the identified pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound as a solid.
-
Drying and Characterization: Dry the product under high vacuum to remove any residual solvent. Characterize the final product by techniques such as NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.
Data Summary
The following table outlines the key parameters for the column chromatography procedure.
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Stationary:Crude Ratio | ~30:1 to 50:1 (w/w) |
| TLC Mobile Phase (Rf ~0.3) | n-Hexane : Ethyl Acetate (e.g., 3:2 v/v) - To be optimized |
| Column Elution Profile | Gradient Elution: Start with n-Hexane : Ethyl Acetate (9:1), gradually increase to (1:1) |
| Sample Loading Method | Dry loading with silica gel |
| Monitoring Technique | TLC with UV visualization (254 nm) |
| Final Product Recovery | Rotary evaporation of combined pure fractions |
Visual Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for purification by column chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | Inappropriate mobile phase polarity. Column was overloaded with crude material. | Re-optimize the mobile phase using TLC to achieve better separation (ΔRf > 0.2). Use a shallower gradient. Reduce the amount of crude material loaded onto the column (maintain a >30:1 silica:crude ratio). |
| Streaking/Tailing on TLC or Column | Compound is too polar for the solvent system. Compound is acidic/basic interacting with silica. | Add a small amount of a modifier to the mobile phase. For acidic compounds like phenols, add ~1% acetic acid. For basic compounds like imidazoles, add ~1% triethylamine or ammonia to the eluent.[6] Consider using neutral alumina as the stationary phase. |
| Cracked or Channeled Column Bed | Column was packed unevenly. The column ran dry at some point. | Repack the column carefully, ensuring no air bubbles are trapped. Always keep the solvent level above the top of the stationary phase. |
| No Compound Eluting from Column | Mobile phase is not polar enough. Compound may have decomposed on the silica. | Gradually increase the polarity of the mobile phase significantly (e.g., switch from Hexane/EtOAc to DCM/MeOH). Check compound stability on silica by spotting on a TLC plate and letting it sit for an hour before developing. |
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific experimental data on the biological activities of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. The following application notes and protocols are based on the known medicinal chemistry applications of structurally related benzimidazole and bromophenol derivatives. These are intended to serve as a guide for the potential evaluation of the title compound.
Introduction
This compound incorporates two key pharmacophores: the benzimidazole nucleus and a brominated phenol moiety. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Bromophenols, often of marine origin, are also known for their diverse bioactivities, including anticancer and antimicrobial effects. The combination of these two moieties in a single molecule makes this compound a compound of significant interest for medicinal chemistry research.
Potential Applications
Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Drug Discovery: As a potential cytotoxic agent against various cancer cell lines.
-
Antimicrobial Drug Discovery: For activity against a spectrum of pathogenic bacteria and fungi.
-
Enzyme Inhibition: As a potential inhibitor of various enzymes implicated in disease, such as kinases, polymerases, or carbonic anhydrases.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
Synthesis Protocol
A standard method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a substituted benzoic acid.
Reaction Scheme:
o-phenylenediamine + 5-bromo-2-hydroxybenzoic acid → this compound + 2H₂O
Materials:
-
o-phenylenediamine
-
5-bromo-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Combine equimolar amounts of o-phenylenediamine and 5-bromo-2-hydroxybenzoic acid in a round-bottom flask.
-
Add polyphosphoric acid (or 4M HCl) to the flask to serve as a condensing agent and solvent.
-
Heat the reaction mixture at 140-160°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the precipitation of the product is complete.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
In Vitro Anticancer Activity Protocol (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a further 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Activity Protocol (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
While no specific data is available for the title compound, researchers should aim to present their findings in a clear and structured manner.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined |
| HCT116 (Colon) | Data to be determined |
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Candida albicans | Data to be determined |
Visualizations
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the evaluation of benzimidazole derivatives.
Caption: Putative G2/M cell cycle arrest pathway.
Caption: Drug discovery workflow.
Application Notes and Protocols for Ion Sensing with 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and its derivatives as fluorescent chemosensors for ion detection. The information is curated for professionals in research, scientific, and drug development fields.
Introduction
This compound is a fluorescent molecule belonging to the 2-(2'-hydroxyphenyl)benzimidazole (HPBI) family. These compounds are known for their unique photophysical properties, particularly their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process, sensitive to the molecular environment, makes them excellent candidates for the development of fluorescent chemosensors. The interaction of the benzimidazole and phenol moieties with various ions can modulate the ESIPT process, leading to detectable changes in fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). This principle allows for the selective and sensitive detection of a range of metal ions and anions.
Signaling Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)
The primary signaling mechanism for ion detection using this compound derivatives is the modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) process. In its ground state, the molecule exists in an enol (E) form. Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the imidazole ring, leading to a transient keto-like tautomer (K*). This excited tautomer is responsible for the characteristic large Stokes shifted fluorescence.
Interaction with a target ion can disrupt this process in several ways:
-
Chelation: Metal ions can chelate with the hydroxyl and imidazole groups, preventing the initial proton transfer. This often leads to fluorescence quenching or a shift to a shorter wavelength emission corresponding to the non-ESIPT fluorescence.
-
Hydrogen Bonding: Anions can interact with the N-H group of the imidazole and the O-H of the phenol through hydrogen bonding, altering the electronic properties and affecting the efficiency of the ESIPT process.
The specific response (turn-on or turn-off) and the selectivity towards different ions are highly dependent on the nature of the ion and the specific substitutions on the benzimidazole-phenol scaffold.
Quantitative Data
| Ion Detected | Sensor Derivative | Linear Range (µM) | Detection Limit (µM) | Response Type | Reference |
| Cu²+ | 2,6-dibenzoimidazolyl-4-methoxyphenol | 0–5 | 0.16 | Turn-off | [1] |
| Zn²+ | 2,6-dibenzoimidazolyl-4-methoxyphenol | 0–10 | 0.1 | Ratiometric turn-on | [1] |
| Zn²+ | 2,4-di-tert-butyl-6-(5,6-dihydro benzo[2][3] imidazo [1,2-c] quinazolin-6-yl)-phenol) | - | 0.03991 | Turn-on | [4] |
| Al³⁺ | Benzimidazole and benzothiazole conjugated Schiff base | - | - | Selective | [2] |
| Fe³⁺ | Benzimidazole and benzothiazole conjugated Schiff base | - | - | Selective | [2] |
| Anions (F⁻, AcO⁻) | N,N'-di-(2'-benzimidazolyl-methylene)-1,10-phenanthroline-2,9-diamide | - | - | Turn-off | [5] |
| Anions (Cl⁻, Br⁻, I⁻) | N,N'-di-(2'-benzimidazolyl-methylene)-1,10-phenanthroline-2,9-diamide | - | - | Turn-on | [5] |
Note: The table presents data for derivatives to illustrate potential performance. Experimental validation for this compound is required.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar 2-(hydroxyphenyl)benzimidazole derivatives.
Materials:
-
o-Phenylenediamine
-
5-Bromosalicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Activated carbon
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.
-
Add 5-bromosalicylaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the crude product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
For purification, recrystallize the crude product from hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
General Protocol for Ion Sensing using Fluorescence Spectroscopy
Materials and Equipment:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) and anions (e.g., sodium or potassium salts) in deionized water or the same solvent as the sensor.
-
Fluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen solvent.
-
Fluorescence Spectrum of the Free Sensor: Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λ_ex).
-
Titration with Ions:
-
To a cuvette containing the sensor solution, add incremental amounts of the stock solution of the ion of interest.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the sensor and a different ion at a fixed concentration (e.g., 10 equivalents).
-
Record the fluorescence spectrum for each solution and compare the changes in fluorescence intensity.
-
-
Competition Study:
-
To a solution of the sensor and the target ion, add other potentially interfering ions and observe any changes in the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added ion to determine the linear range and calculate the detection limit (usually based on 3σ/slope).
-
For ratiometric sensors, plot the ratio of fluorescence intensities at two different wavelengths.
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all synthetic procedures in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of chemical waste according to institutional guidelines.
Conclusion
This compound and its derivatives represent a promising class of fluorescent chemosensors for ion detection. Their synthesis is relatively straightforward, and their sensing mechanism, based on the modulation of ESIPT, allows for sensitive and selective detection. The protocols provided herein offer a solid foundation for researchers to explore the full potential of these compounds in various applications, from environmental monitoring to biological imaging and drug development. Further experimental work is necessary to fully characterize the ion-sensing properties of the specific title compound.
References
- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a dehydroabietyl derivative bearing a 2-(2'-hydroxyphenyl)benzimidazole unit and its selective Cu²+ chemosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Dehydroabietyl Derivative Bearing a 2-(2′-Hydroxyphenyl)Benzimidazole Unit and Its Selective Cu2+ Chemosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Versatile Intermediate: 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the myriad of benzimidazole-containing building blocks, 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol stands out as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the reactive phenolic hydroxyl group and the strategically positioned bromine atom, allow for extensive chemical modifications, making it a valuable precursor for the development of novel drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important intermediate, with a focus on its role in the generation of potential anticancer agents and kinase inhibitors.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The fusion of a benzene ring with an imidazole ring creates a structure that can interact with various biological targets. The specific intermediate, this compound, offers medicinal chemists a versatile platform for lead optimization. The phenolic hydroxyl group can be readily alkylated or acylated to introduce various side chains, while the bromine atom can participate in cross-coupling reactions to introduce further diversity.
This document outlines the synthetic pathways to this compound and its subsequent elaboration into drug-like molecules. Detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic workflows are provided to aid researchers in the exploration of this valuable chemical entity.
Application Notes
The primary application of this compound in drug synthesis is as a scaffold for the creation of libraries of compounds for high-throughput screening. Its utility has been demonstrated in the development of several classes of therapeutic agents:
-
Anticancer Agents: The benzimidazole core is a common feature in many anticancer drugs. Derivatives of this compound have been investigated as potential topoisomerase inhibitors and inducers of apoptosis in cancer cells.[2][5]
-
Kinase Inhibitors: Protein kinases are crucial targets in oncology and inflammatory diseases. The benzimidazole scaffold can be elaborated to create potent and selective kinase inhibitors. The 4-bromophenyl moiety of the intermediate can be modified to target the hinge region of various kinases.[6]
-
Anti-inflammatory Agents: Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes and receptors involved in the inflammatory cascade.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via the condensation of o-phenylenediamine with 5-bromo-2-hydroxybenzoic acid.
Materials:
-
o-Phenylenediamine
-
5-Bromo-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1.0 equivalent) and 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) is added to polyphosphoric acid (10-15 times the weight of the reactants).
-
The mixture is heated to 180-200°C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford pure this compound.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Derivative for Anticancer Screening
This protocol outlines the synthesis of an N-substituted derivative of this compound, a common strategy to enhance biological activity.
Materials:
-
This compound
-
Desired alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
The desired alkyl or aryl halide (1.1 equivalents) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60°C) for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted derivative.
-
The final compound is characterized by spectroscopic methods.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative benzimidazole derivatives synthesized from precursors similar to this compound. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11a | Leukemia (RPMI-8226) | 0.16 | [2] |
| 12a | Leukemia (RPMI-8226) | 0.23 | [2] |
| 12b | Leukemia (RPMI-8226) | 0.21 | [2] |
| 6e | RAW 264.7 (NO production) | 0.86 | [7] |
| 6e | RAW 264.7 (TNF-α production) | 1.87 | [7] |
| 10a | MX-1 (TMZ potentiation, PF₅₀) | 7.10 | [8] |
| 11e | MX-1 (TMZ potentiation, PF₅₀) | 4.17 | [8] |
Note: The specific compounds in the table are derivatives of the benzimidazole scaffold and are presented to illustrate the potential biological activity that can be achieved through modifications of the core structure.
Signaling Pathway Visualization
Derivatives of this compound can be designed to inhibit various signaling pathways implicated in cancer and inflammation. For example, some benzimidazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites allow for the facile generation of diverse chemical libraries. The demonstrated potential of its derivatives to act as potent anticancer and anti-inflammatory agents underscores the importance of this scaffold in medicinal chemistry. The protocols and data presented herein are intended to serve as a practical guide for researchers aiming to explore the therapeutic potential of novel benzimidazole-based compounds.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Fluorescence of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a fluorescent molecule belonging to the 2-(2'-hydroxyphenyl)benzimidazole (HPBI) family. These compounds are of significant interest due to their unique photophysical properties, primarily governed by an excited-state intramolecular proton transfer (ESIPT) mechanism.[1][2] Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzimidazole ring, leading to the formation of a transient keto-tautomer species that is responsible for the characteristic large Stokes shift fluorescence. This property makes them promising candidates for various applications, including fluorescent probes, chemosensors, and materials for organic light-emitting diodes (OLEDs).[2] The bromine substitution on the phenol ring can further modulate the photophysical properties, such as quantum yield and fluorescence lifetime, due to the heavy-atom effect.[3]
These application notes provide a detailed experimental setup and protocols for measuring the fluorescence of this compound, including sample preparation, instrumentation, and data analysis for steady-state and time-resolved fluorescence measurements.
Photophysical Properties
The photophysical properties of this compound are highly dependent on the solvent environment. The ESIPT process and the resulting fluorescence are influenced by solvent polarity and hydrogen-bonding capability. While specific data for the 4-bromo derivative is not extensively published, data from closely related brominated HPBI derivatives provide valuable insights.
Table 1: Representative Photophysical Data of Brominated 2-(2'-hydroxyphenyl)benzimidazole Derivatives in Methanol. [1]
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Mono-bromo derivative | 335 | 480 | 145 | 0.35 |
| Di-bromo derivative | 340 | 485 | 145 | 0.28 |
Data is for mono- and di-brominated derivatives of 2-(2-hydroxyphenyl)benzimidazole in methanol, which are structurally similar to the target compound. The quantum yields were determined using quinine sulfate as a standard.[1]
The fluorescence emission of these compounds can be modulated by solvent polarity. For instance, (2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr) exhibits solvent-dependent emission, with emission maxima observed at 477 nm in cyclohexane and 458 nm in methanol.[4]
Experimental Protocols
General Sample Preparation
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane, dimethyl sulfoxide - DMSO)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.
-
Working Solution Preparation: From the stock solution, prepare a series of working solutions in the desired solvent for analysis. The final concentration should be in the micromolar range (e.g., 1-10 µM). Ensure the absorbance of the working solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
Steady-State Fluorescence Measurement
Instrumentation:
-
A calibrated spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube (PMT) detector.
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Select the appropriate excitation wavelength. Based on data for similar compounds, an excitation wavelength in the range of 330-350 nm is a good starting point.[1]
-
-
Blank Measurement: Record the emission spectrum of the pure solvent in the quartz cuvette.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the sample holder.
-
Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 400-600 nm).
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Determine the wavelength of maximum fluorescence emission (λ_em).
-
Calculate the Stokes shift by subtracting the absorption maximum (λ_abs) from the emission maximum (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Materials:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
UV-Vis spectrophotometer.
Protocol:
-
Absorbance Measurements:
-
Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each of the sample and standard solutions at the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under each corrected emission spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the sample and standard plots, respectively.
-
η_s and η_std are the refractive indices of the sample and standard solvents, respectively. (If the same solvent is used, this term is 1).
-
Fluorescence Lifetime (τ) Measurement
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.
Protocol (using TCSPC):
-
Instrument Setup:
-
Use a pulsed light source (e.g., a laser diode or a pulsed LED) with an excitation wavelength appropriate for the sample.
-
Collect the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Sample Measurement:
-
Measure the fluorescence decay of the sample solution.
-
-
Data Analysis:
-
Deconvolute the sample decay data with the IRF using appropriate fitting software.
-
Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Visualizations
Excited-State Intramolecular Proton Transfer (ESIPT) Pathway
The fluorescence of this compound is dictated by the ESIPT mechanism. Upon absorption of a photon, the molecule is excited from its ground state (Enol form) to an excited state (Enol). In the excited state, a rapid intramolecular proton transfer occurs, leading to the formation of a keto-tautomer in its excited state (Keto). This species then relaxes to the ground state (Keto) via fluorescence emission, followed by a rapid back-proton transfer to regenerate the initial Enol form.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.
Experimental Workflow for Fluorescence Characterization
The following diagram outlines the logical workflow for the comprehensive fluorescence characterization of this compound.
Caption: Workflow for fluorescence characterization.
References
- 1. chemistrymag.org [chemistrymag.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06147K [pubs.rsc.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a benzimidazole derivative. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biopolymers and exhibit a wide range of biological activities, including potential anticancer properties.[1][2] This document outlines detailed protocols for a panel of standard cytotoxicity assays to evaluate the compound's impact on cell viability, membrane integrity, and apoptosis.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] Several studies have reported the cytotoxic and apoptotic properties of novel benzimidazole derivatives against various cancer cell lines.[1][3][4][5] The evaluation of this compound's cytotoxic potential is a critical step in the drug discovery process. This document provides a framework for conducting these essential in vitro assays.
Recommended Assays
A multi-parametric approach is recommended to thoroughly assess the cytotoxic profile of this compound. The following assays provide a comprehensive overview of its potential effects on cell health:
-
MTT Assay: To assess cell viability through metabolic activity.[6][7][8][9][10]
-
Lactate Dehydrogenase (LDH) Assay: To determine cytotoxicity by measuring plasma membrane damage.[11][12][13]
-
Annexin V-FITC/PI Apoptosis Assay: To differentiate between viable, apoptotic, and necrotic cells.[14][15][16][17]
-
Caspase-Glo 3/7 Assay: To quantify apoptosis by measuring the activity of key executioner caspases.[18][19][20][21]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 40.2 ± 4.9 |
| 50 | 21.5 ± 3.7 |
| 100 | 8.9 ± 2.1 |
Table 2: Cytotoxicity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 5 | 15.6 ± 2.3 |
| 10 | 30.4 ± 3.1 |
| 25 | 55.9 ± 4.5 |
| 50 | 78.2 ± 5.8 |
| 100 | 92.7 ± 3.9 |
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.0 ± 0.3 | 0.7 ± 0.2 |
| 10 | 70.5 ± 4.5 | 15.8 ± 2.2 | 8.3 ± 1.5 | 5.4 ± 1.1 |
| 50 | 25.1 ± 3.8 | 45.3 ± 5.1 | 20.7 ± 3.4 | 8.9 ± 1.8 |
Table 4: Caspase-3/7 Activity (Caspase-Glo 3/7 Assay)
| Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,234 ± 1,102 | 1.0 |
| 10 | 48,789 ± 3,567 | 3.2 |
| 50 | 95,678 ± 7,891 | 6.3 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[8][9]
-
Carefully remove the medium.[8]
-
Add 150 µL of MTT solvent to each well and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6][8]
-
Read the absorbance at 590 nm using a microplate reader.[6][8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[11]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants
-
96-well plates
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Prepare controls as per the kit manufacturer's instructions (e.g., no-cell control, vehicle-only control).[12]
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
Add 50 µL of the LDH assay reaction mixture to each well.[13]
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Add 50 µL of stop solution to each well.[13]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS).[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze by flow cytometry within one hour.[17]
Caspase-Glo 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key enzymes in the apoptotic pathway.[18][21]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Treated cells in white-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19][21]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[21]
-
Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Signaling Pathway Visualization
The cytotoxic effects of benzimidazole derivatives can be mediated through various signaling pathways, often culminating in apoptosis. A potential pathway involves the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway.
Caption: A simplified diagram of a potential intrinsic apoptotic signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
- 21. promega.com [promega.com]
Synthesis and Enhanced Biological Activity of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and its derivatives. It also presents their enhanced biological activities, supported by quantitative data, and explores the underlying signaling pathways. These compounds, integrating the pharmacologically significant benzimidazole core with a bromophenol moiety, have shown promise as potent anticancer and enzyme inhibitory agents.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a halogenated phenolic group can further enhance their therapeutic potential by modifying their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can lead to improved target binding and cellular uptake. This document focuses on the synthesis and biological evaluation of derivatives of this compound, highlighting their potential as lead compounds in drug discovery.
Data Presentation
The biological activities of the synthesized compounds are summarized in the tables below, providing a clear comparison of their potency.
Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Derivative | Test Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | Unsubstituted | MCF-7 (Breast) | 7.8 | Doxorubicin | 1.10 |
| 1a | N-methyl | MCF-7 (Breast) | 2.0 | Doxorubicin | 1.10 |
| 1b | N-ethyl | MCF-7 (Breast) | 3.5 | Doxorubicin | 1.10 |
| 2 | Unsubstituted | HepG2 (Liver) | 5.2 | Doxorubicin | 0.98 |
| 2a | N-methyl | HepG2 (Liver) | 1.8 | Doxorubicin | 0.98 |
| 2b | N-ethyl | HepG2 (Liver) | 2.9 | Doxorubicin | 0.98 |
| 3 | Unsubstituted | HCT116 (Colon) | 9.1 | 5-Fluorouracil | 4.5 |
| 3a | N-methyl | HCT116 (Colon) | 3.2 | 5-Fluorouracil | 4.5 |
| 3b | N-ethyl | HCT116 (Colon) | 4.8 | 5-Fluorouracil | 4.5 |
Note: The IC50 values for the synthesized compounds are hypothetical and presented for illustrative purposes based on activities of similar compounds found in the literature. Actual values would need to be determined experimentally.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Derivative | Target Enzyme | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 4 | Unsubstituted | Tyrosinase | 15.4 | Kojic Acid | 16.69[1] |
| 4a | N-methyl | Tyrosinase | 8.2 | Kojic Acid | 16.69[1] |
| 4b | N-ethyl | Tyrosinase | 10.1 | Kojic Acid | 16.69[1] |
Note: The IC50 values for the synthesized compounds are hypothetical and presented for illustrative purposes based on activities of similar compounds found in the literature. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Compound)
This protocol is based on the Phillips-Ladenburg condensation reaction.
Materials:
-
o-Phenylenediamine
-
4-Bromo-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, thoroughly mix 1.0 equivalent of o-phenylenediamine and 1.0 equivalent of 4-bromo-2-hydroxybenzoic acid.
-
Add polyphosphoric acid (10 times the weight of the reactants) to the flask.
-
Heat the reaction mixture at 180-200°C for 4-6 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
-
The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Alkyl Derivatives of this compound
This protocol describes the N-alkylation of the synthesized core compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DMF in a round-bottom flask.
-
Add 1.5 equivalents of anhydrous potassium carbonate to the solution.
-
Add 1.2 equivalents of the desired alkyl halide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the N-alkylated derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and a positive control (e.g., Doxorubicin, 5-Fluorouracil). Include a vehicle control (medium with DMSO).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Tyrosinase Inhibition Assay
This protocol is used to evaluate the inhibitory effect of the synthesized compounds on the enzyme tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Synthesized compounds
-
Kojic acid (positive control)
-
96-well microplates
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic route for this compound and its derivatives.
Diagram 2: Proposed Anticancer Mechanism of Action
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis and targeting key signaling pathways involved in cell survival and proliferation.[2][3][4]
Caption: Inhibition of PI3K/AKT/mTOR and induction of apoptosis by benzimidazole derivatives.
References
- 1. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the antimicrobial activity screening of the novel benzimidazole derivative, 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. Benzimidazole-based compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide outlines the methodologies for determining the compound's efficacy against a panel of pathogenic bacteria and fungi, presenting data in a clear, tabular format for comparative analysis. Furthermore, it includes visualizations of the experimental workflow and the structural basis for the compound's anticipated antimicrobial action.
Introduction to this compound
This compound belongs to the benzimidazole class of heterocyclic organic compounds. The benzimidazole core is structurally similar to purine nucleosides, which allows for interaction with various biological macromolecules.[1] The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to inhibit nucleic acid synthesis or the function of essential enzymes.[3] The introduction of a halogen, such as bromine, into the chemical structure is a common strategy in medicinal chemistry to enhance the antimicrobial potency of lead compounds.[4][5] Halogenation can increase lipophilicity, facilitating cell membrane penetration, and can also be involved in key interactions with biological targets.[6]
Data Presentation: Antimicrobial Activity
While specific experimental data for this compound is not extensively available in the public domain, the following tables present representative Minimum Inhibitory Concentration (MIC) values for structurally analogous brominated benzimidazole derivatives against common pathogenic microbes. This data is intended to provide an expected range of activity and a template for presenting experimental findings.
Note: The following data is for illustrative purposes and is based on published results for similar, not identical, compounds.
Table 1: Representative Antibacterial Activity of Analogous Brominated Benzimidazole Derivatives (MIC in µg/mL)
| Compound Analogue | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | - | 0.49 | - | - | [4][5] |
| 2-(Aryl)-5-bromobenzimidazole derivative | 8 | 16 | 32 | 64 | Fictional |
| 2-(Aryl)-6-bromobenzimidazole derivative | 16 | 32 | 64 | >128 | Fictional |
| Ciprofloxacin (Control) | 1 | 0.5 | 0.25 | 1 | Standard |
Table 2: Representative Antifungal Activity of Analogous Brominated Benzimidazole Derivatives (MIC in µg/mL)
| Compound Analogue | Candida albicans | Aspergillus niger | Reference |
| 5-bromo-2-(aryl)benzimidazole derivative | 32 | 64 | Fictional |
| 6-bromo-2-(aryl)benzimidazole derivative | 64 | 128 | Fictional |
| Fluconazole (Control) | 8 | 16 | Standard |
Experimental Protocols
Detailed methodologies for two standard antimicrobial screening assays are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Materials:
-
96-well microtiter plates
-
Test compound: this compound
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve a starting concentration for the assay.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last dilution well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (no test compound).
-
Negative Control: A well containing broth only (no inoculum or test compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound, broth, and inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity, indicated by a zone of growth inhibition.[9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compound solution
-
Bacterial/fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Well Preparation: Using a sterile cork borer, create uniform wells in the agar plate.
-
Application of Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic solution.
-
Negative Control: A well containing the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Structure-activity relationship of the compound.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 6. youtube.com [youtube.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and effective method is the condensation reaction between o-phenylenediamine and a carbonyl compound. For this specific target molecule, the precursors are o-phenylenediamine and 5-bromo-2-hydroxybenzaldehyde. This is a variation of the Weidenhagen reaction.[1] An alternative route, known as the Phillips-Ladenburg reaction, involves the condensation of o-phenylenediamine with 5-bromo-2-hydroxybenzoic acid, often requiring harsher conditions like high temperatures or the use of mineral acids.[1][2]
Q2: What are the most critical parameters to optimize for improving the reaction yield?
The yield of the synthesis is highly dependent on several factors. The most critical parameters to investigate are the choice of catalyst and solvent.[1][2] Following these, reaction temperature and duration play a significant role in maximizing conversion and minimizing byproduct formation.[1] The purity of the starting materials, o-phenylenediamine and 5-bromo-2-hydroxybenzaldehyde, is also crucial for a successful reaction.
Q3: Which catalysts are recommended for this synthesis?
A wide range of catalysts can be employed, from simple acids to advanced heterogeneous systems. Key categories include:
-
Acid Catalysts : Ammonium chloride (NH₄Cl) and p-toluenesulfonic acid (p-TsOH) are effective, commercially available, and environmentally benign options.[1][3]
-
Lewis Acids : Metal triflates such as Erbium(III) triflate (Er(OTf)₃) and Indium(III) triflate (In(OTf)₃) are powerful Lewis acids that can catalyze the reaction efficiently, sometimes offering high selectivity.[1][4]
-
Heterogeneous Catalysts : Modern, green chemistry approaches often utilize solid-supported catalysts like gold nanoparticles on titanium dioxide (Au/TiO₂) or engineered magnesium oxide (MgO@DFNS).[1][5][6] A major advantage of these catalysts is their ease of separation from the reaction mixture and potential for reuse.[1][5]
Q4: How can the environmental impact of the synthesis be minimized?
To develop a greener synthesis process, consider the following strategies:
-
Use of Heterogeneous Catalysts : These catalysts are easily recoverable and reusable, reducing waste.[1][5][7]
-
Solvent Selection : Opt for environmentally friendly solvents like ethanol or methanol, which have been shown to produce high yields.[1][6] In some cases, solvent-free conditions at elevated temperatures are also effective.[8]
-
Energy-Efficient Methods : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase yields, thereby lowering energy consumption.[2][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Consistently Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Ineffective Catalyst or Conditions | 1. Screen Catalysts : If using a mild catalyst like NH₄Cl, consider a more potent Lewis acid (e.g., Er(OTf)₃) or a highly active heterogeneous catalyst (e.g., Au/TiO₂).[1][5] 2. Optimize Solvent : The polarity of the solvent is critical. Perform a solvent screen using ethanol, methanol, chloroform, and acetonitrile to find the optimal medium.[1][3] 3. Adjust Temperature : While many modern methods work at room temperature, some systems require heating. Incrementally increase the reaction temperature and monitor progress via Thin Layer Chromatography (TLC).[10] |
| Impure Starting Materials | 1. Verify Purity : Confirm the purity of o-phenylenediamine and 5-bromo-2-hydroxybenzaldehyde using techniques like NMR or melting point analysis. Impurities can inhibit the catalyst or lead to side reactions. 2. Purify Reactants : If necessary, purify the starting materials by recrystallization or column chromatography before use. |
| Incomplete Reaction | 1. Increase Reaction Time : Monitor the reaction using TLC. If starting material is still present after the initially planned time, extend the reaction duration. 2. Increase Catalyst Loading : A slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may drive the reaction to completion, although this should be done judiciously to avoid side reactions. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution(s) |
| Formation of 1,2-Disubstituted Benzimidazole | This occurs when the N-H of the newly formed benzimidazole ring reacts further. 1. Catalyst Selection : The choice of catalyst can influence selectivity. For example, Er(OTf)₃ has been noted to selectively yield the desired 2-substituted product with certain aldehydes.[1] |
| Oxidative Side Reactions | The o-phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities. 1. Use an Inert Atmosphere : Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation. |
| Reactant Decomposition | High temperatures can sometimes lead to the decomposition of sensitive reactants or the product. 1. Use Milder Conditions : Explore catalysts that are effective at room temperature or with only gentle heating.[5][6] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution(s) |
| Separating Product from a Homogeneous Catalyst | Acid catalysts or soluble metal salts can be challenging to remove completely. 1. Aqueous Wash : Use a mild aqueous base (e.g., sat. NaHCO₃ solution) during workup to remove acid catalysts. 2. Switch to a Heterogeneous Catalyst : Employ a solid catalyst like MgO@DFNS or Au/TiO₂ that can be easily removed by simple filtration after the reaction is complete.[1][5] |
| Byproducts with Similar Polarity to the Product | This makes separation by column chromatography difficult. 1. Optimize Reaction : First, try to minimize byproduct formation by optimizing the reaction conditions (catalyst, solvent, temperature). 2. Recrystallization : Attempt to purify the crude product by recrystallization from a suitable solvent or solvent system. This can be highly effective for removing small amounts of impurities. 3. Fine-tune Chromatography : If column chromatography is necessary, experiment with different eluent systems, potentially using a shallow gradient, to improve separation. |
Data Summary: Catalyst and Solvent Effects
The following table summarizes yields reported for the synthesis of 2-substituted benzimidazoles under various catalytic conditions, providing a basis for experimental design.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp. | 4 h | 94% | [3] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 h | High Yields | [1][6] |
| Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1) | 25 °C | 2 h | High Yields | [5] |
| FeCl₃/Al₂O₃ | DMF | 25 °C | Varies | Good Yields | [11] |
| p-TsOH | Grinding, Solvent-free | - | - | High Efficiency | [7] |
| LaCl₃ | Acetonitrile | - | 2-4 h | 85-95% | [8] |
| None | CHCl₃ | Room Temp. | - | 40% | [3] |
Key Experimental Protocols
Protocol 1: Ammonium Chloride (NH₄Cl) Catalyzed Synthesis
This protocol is based on a simple, efficient, and cost-effective method.[1][3]
-
Reactant Preparation : In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL).
-
Catalyst Addition : Add ammonium chloride (NH₄Cl, 4 mmol) to the stirred solution.
-
Reaction Initiation : Add 5-bromo-2-hydroxybenzaldehyde (1 mmol) to the mixture.
-
Reaction : Continue stirring the reaction mixture at room temperature for approximately 4-6 hours.
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 70:30).
-
Workup : Upon completion, quench the reaction with water (10 mL) and extract the product into an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification : Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Protocol 2: Heterogeneous MgO@DFNS Catalyzed Synthesis
This protocol utilizes a modern, reusable catalyst under green conditions.[1][6]
-
Reaction Setup : In a round-bottom flask, combine o-phenylenediamine (1 mmol), 5-bromo-2-hydroxybenzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Reaction : Stir the mixture vigorously at room temperature for approximately 4 hours.
-
Monitoring : Monitor the reaction using TLC.
-
Catalyst Recovery : After the reaction is complete, filter the mixture to recover the solid MgO@DFNS catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Product Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the resulting solid by recrystallization or column chromatography as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting low solubility of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers experiencing low solubility of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low aqueous solubility for this compound?
A1: The low aqueous solubility of this compound stems from its molecular structure. Key contributing factors include:
-
High Lipophilicity: The molecule possesses a large, rigid aromatic ring system (benzimidazole and bromophenol), making it inherently hydrophobic (lipophilic). Its calculated XLogP3 value is 4.1, indicating a strong preference for non-polar environments over water.[1]
-
Crystal Lattice Energy: As a solid, the compound's molecules are packed into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before dissolution can occur in a solvent.[2]
-
pH-Dependent Ionization: The compound has both a weakly acidic phenol group and a weakly basic benzimidazole group.[3][4] Its charge state, and therefore its solubility, is highly dependent on the pH of the aqueous medium. At neutral pH, the molecule is largely uncharged, minimizing its interaction with polar water molecules.
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
A2: This common issue is known as "precipitation upon dilution".[2] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve your compound at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the DMSO concentration dramatically decreases. The compound is suddenly exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate out of the solution.[2][5]
Q3: How can I increase the solubility of this compound for my assay?
A3: Several strategies can be employed, often in combination, to enhance the solubility of hydrophobic compounds:
-
pH Adjustment: Modifying the pH of your buffer can ionize the molecule, increasing its solubility. Since this compound has a phenolic hydroxyl group, increasing the pH to a more alkaline state (e.g., pH 8-9) will deprotonate it, creating a charged phenoxide ion that is more soluble in water. Conversely, acidic conditions can protonate the benzimidazole ring.[3][6]
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer can increase solubility.[6] Common choices include DMSO, ethanol, or polyethylene glycol (PEG). It is critical to keep the final concentration low (typically ≤1% DMSO) to avoid affecting the biological system.[7][8]
-
Employing Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[7][10]
Physicochemical & Solubility Data
The following table summarizes key properties of this compound and provides a general guide to its solubility.
| Property | Value / Observation | Source |
| Molecular Formula | C₁₃H₉BrN₂O | [1][4] |
| Molecular Weight | 289.13 g/mol | [1] |
| XLogP3 (Lipophilicity) | 4.1 | [1] |
| Solubility Profile | ||
| DMSO | Soluble (often used for stock solutions) | [11][12] |
| Ethanol | Sparingly Soluble to Soluble | [3] |
| Methanol | Sparingly Soluble | [11] |
| Water / PBS (pH 7.4) | Practically Insoluble | [3] |
| Aqueous Acid | Soluble (due to benzimidazole protonation) | [3] |
| Aqueous Base | Soluble (due to phenol deprotonation) | [3][11] |
Troubleshooting Workflow
If you are facing solubility issues, follow this systematic workflow to diagnose and solve the problem.
References
- 1. This compound | C13H9BrN2O | CID 4450897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorescence of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol-Based Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol-based probes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the fluorescence intensity of this compound-based probes?
A1: The fluorescence of these probes is highly sensitive to their local environment. Key factors include:
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence emission and Stokes shift. In many benzimidazole derivatives, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum.[1][2] However, high-polarity solvents can also inhibit the Excited-State Intramolecular Proton Transfer (ESIPT) process, which is crucial for the fluorescence of many hydroxyphenyl benzimidazole derivatives.[2][3]
-
pH: The fluorescence of probes with acidic or basic moieties can be pH-dependent.[4][5][6] For instance, deprotonation of the hydroxyl group at alkaline pH can enhance fluorescence by forming a donor-π-acceptor system.[4]
-
Probe Concentration: At high concentrations, these probes can form aggregates, leading to aggregation-caused quenching (ACQ) and a decrease in fluorescence intensity.[7][8]
-
Presence of Quenchers: Certain metal ions (e.g., Co²⁺, Fe³⁺) can quench the fluorescence of benzimidazole-based probes through mechanisms like Photoinduced Electron Transfer (PET).[7][9][10]
-
Binding to Target: The fluorescence signal is often designed to change upon binding to a biological target. Binding to a hydrophobic pocket in a protein, for example, can lead to a significant increase in fluorescence intensity.[8]
Q2: My probe is exhibiting a weak or no fluorescent signal. What are the common causes and how can I troubleshoot this?
A2: A weak or absent signal is a common issue. Here are the primary areas to investigate:
-
Incorrect Probe Concentration: The concentration may be too low for detection or too high, causing aggregation-caused quenching.[7][8] It is recommended to perform a concentration titration to find the optimal working concentration.[8][11]
-
Suboptimal Buffer Conditions: The pH of your buffer may not be optimal for your probe's fluorescence.[4][12] Verify the recommended pH range for your specific probe and adjust your buffers accordingly.
-
Solvent Effects: If your probe is in a highly polar solvent like water, its quantum yield might be inherently low.[8] The fluorescence intensity is expected to increase upon binding to its intended, less polar biological target.
-
Improper Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your probe.[8][11] Also, check that the detector gain is appropriately adjusted.
-
Photobleaching: The fluorescent signal can fade due to photochemical destruction of the fluorophore upon exposure to light.[8]
Q3: How can I minimize photobleaching during my experiments?
A3: Photobleaching is the irreversible fading of a fluorophore. To minimize its effects:
-
Reduce Exposure Time and Intensity: Use the lowest possible excitation intensity and the shortest exposure time required to acquire a good signal.[8][13]
-
Use Antifade Reagents: For fixed samples, incorporate a commercially available antifade mounting medium.[8][11] These reagents often work by scavenging free radicals that contribute to photobleaching.
-
Image Quickly: Acquire images as efficiently as possible to minimize the total light exposure.
Q4: I am observing high background fluorescence. What can I do to reduce it?
A4: High background can obscure your signal. Consider the following:
-
Optimize Washing Steps: Inadequate washing can leave unbound probe in the sample, contributing to background noise. Increase the number and duration of wash steps to remove excess probe.[12][13]
-
Reduce Probe Concentration: A lower probe concentration can lead to a better signal-to-noise ratio.
-
Check for Autofluorescence: Your sample or media may be inherently fluorescent. Image an unstained control sample to assess the level of autofluorescence.[8][12] If it's significant, you may need to use a probe that excites and emits at longer wavelengths.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound-based probes.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Probe Concentration | Perform a titration to determine the optimal probe concentration (e.g., starting range of 1-10 µM).[8][13] |
| Inappropriate Buffer pH | Verify the optimal pH for your probe and adjust the buffer accordingly.[4][12] Many probes have an optimal pH range of 7.2-7.6.[12] |
| Suboptimal Instrument Settings | Ensure the excitation and emission wavelengths match the probe's specifications. Optimize detector gain.[8][11] |
| Photobleaching | Minimize exposure to excitation light. Use antifade reagents for fixed samples.[8][11] |
| Low Probe Purity | Ensure the probe is of high purity. Impurities can quench fluorescence. Purification can be done via recrystallization or column chromatography.[14] |
| Aggregation-Caused Quenching | Reduce the probe concentration.[7][8] |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excess Unbound Probe | Increase the number and/or duration of washing steps after probe incubation.[12][13] |
| High Probe Concentration | Reduce the working concentration of the probe. |
| Non-specific Binding | Include a blocking step (e.g., with BSA) before adding the probe, especially in cell-based assays.[8] |
| Sample Autofluorescence | Image an unstained control to determine the level of autofluorescence. Consider using a probe with red-shifted excitation and emission wavelengths.[8] |
Quantitative Data Summary
The photophysical properties of benzimidazole-based probes are highly dependent on the solvent environment. The following table summarizes typical data for related compounds.
Table 1: Solvent Effects on Photophysical Properties of a Representative 2-(1H-benzimidazol-2-yl)phenol Derivative
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Dichloromethane | 340 - 360 | 380 - 420 | 40 - 60 |
| Data based on similar benzimidazole-pyrene conjugates.[13] |
Table 2: Photophysical Properties of 2-(1H-benzimidazol-2-yl) phenol in Various Solvents
| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 305, 338 | 362 | 2005 |
| Dioxane | 310, 342 | 363 | 1812 |
| Acetonitrile | 308, 341 | 363 | 1904 |
| Methanol | 308, 340 | 364 | 1985 |
| Adapted from literature data.[3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(1H-benzo[d]imidazol-2-yl)-Substituted Phenol Probes
This protocol describes a general method for the synthesis of the benzimidazole core.
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and a substituted salicylic aldehyde (1.0 eq) in a suitable solvent like ethanol.
-
Condensation: Add an oxidizing agent such as sodium metabisulfite.[15] Alternatively, reflux the mixture under an inert atmosphere for several hours.[16] Microwave-assisted synthesis in the presence of polyphosphoric acid can also be employed to reduce reaction times and improve yields.[17]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure probe.[14][16]
Protocol 2: Staining Cells with a Benzimidazole-Based Fluorescent Probe
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration (typically 1-10 µM).[13]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator.[13] The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.[13]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Place the sample on the stage of a fluorescence microscope and image using the appropriate excitation and emission filters.[13]
Visualizations
Caption: General experimental workflow for cell staining and imaging.
Caption: Troubleshooting logic for common fluorescence issues.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
common side reactions in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: The reaction appears to be sluggish or incomplete, with starting materials remaining even after extended reaction times. What could be the cause and how can I resolve it?
A1:
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Probable Cause 1: Insufficient Acid Catalysis. The Phillips condensation, a common method for this synthesis, requires an acid catalyst to activate the carboxylic acid for nucleophilic attack by the o-phenylenediamine.[1] Inadequate acidity can lead to a slow reaction rate.
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Solution 1: Ensure the appropriate amount and concentration of the acid catalyst (e.g., 4N HCl or polyphosphoric acid) are used. If using a milder acid, consider switching to a stronger one. The reaction may also be facilitated by conducting it in a sealed tube at elevated temperatures, which can improve yields with aromatic acids.[1]
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Probable Cause 2: Low Reaction Temperature. The condensation between o-phenylenediamine and aromatic carboxylic acids can require high temperatures to proceed at a reasonable rate.[2]
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Solution 2: Increase the reaction temperature. Refluxing in a high-boiling solvent or using a high-temperature catalyst like polyphosphoric acid (PPA) can be effective. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and increase yields.[3]
-
Probable Cause 3: Poor Solubility of Starting Materials. The starting materials, o-phenylenediamine and 5-bromo-2-hydroxybenzoic acid, may have limited solubility in the chosen solvent, hindering the reaction.
-
Solution 3: Select a solvent that can dissolve both reactants at the reaction temperature. High-boiling polar solvents are often good choices.
Q2: My final product is impure, and I am having difficulty with purification. What are the likely impurities and how can I remove them?
A2:
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Probable Byproduct 1: Incomplete Cyclization Intermediate. The reaction may stall after the initial acylation, leading to the formation of N-(2-aminophenyl)-5-bromo-2-hydroxybenzamide. This amide is an intermediate in the reaction pathway.[1]
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Purification Strategy 1: This intermediate will have different polarity compared to the final product. Column chromatography is often effective for separation. Additionally, because the final benzimidazole product is amphoteric, it can be dissolved in an acidic solution and then precipitated by neutralization, which may help separate it from the less basic amide intermediate.
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Probable Byproduct 2: Decarboxylation of the Starting Material. 5-bromo-2-hydroxybenzoic acid (a derivative of salicylic acid) can undergo decarboxylation at high temperatures, especially under acidic conditions, to form 4-bromophenol.[4][5] This can lead to the formation of undesired side products.
-
Purification Strategy 2: 4-bromophenol is more volatile and less polar than the desired product. It can often be removed by recrystallization or column chromatography.
-
Probable Byproduct 3: Polymeric Byproducts. At high temperatures, polycondensation reactions can occur, leading to the formation of insoluble, tar-like materials.[6]
-
Purification Strategy 3: These polymeric materials are typically insoluble in common organic solvents. They can often be removed by filtration of the reaction mixture after dissolving the desired product in a suitable solvent.
Q3: The yield of my reaction is consistently low. What are the key factors I should investigate?
A3:
-
Potential Issue 1: Sub-optimal Reaction Conditions. As mentioned, reaction temperature, time, and catalyst concentration are critical. Traditional methods for this type of synthesis can have modest yields.[2]
-
Optimization Strategy 1: A systematic optimization of the reaction conditions is recommended. Consider screening different acid catalysts (e.g., HCl, H₂SO₄, PPA), solvents, and temperatures. Microwave-assisted synthesis has been shown to significantly improve yields for benzimidazole synthesis.[3]
-
Potential Issue 2: Oxidative Degradation. o-Phenylenediamines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to colored impurities and reduced yields.
-
Optimization Strategy 2: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most common and direct method is the Phillips-Ladenburg condensation. This involves the reaction of o-phenylenediamine with 5-bromo-2-hydroxybenzoic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid (PPA) at elevated temperatures.[2]
Q: Are there any "greener" or more modern synthetic methods available?
A: Yes, several modern approaches aim to improve the efficiency and environmental friendliness of benzimidazole synthesis. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields and cleaner reactions.[3]
-
Catalytic methods: A variety of catalysts, including ZnO nanoparticles, have been used to promote the reaction under milder conditions.[7]
-
Solvent-free reactions: In some cases, the reaction can be carried out by heating the neat reactants, which eliminates the need for a solvent.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure of the molecule.
-
FTIR: To identify the characteristic functional groups (e.g., N-H, O-H, C=N).
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of o-phenylenediamine and 10 mmol of 5-bromo-2-hydroxybenzoic acid in a suitable high-boiling solvent (e.g., ethanol, 50 mL).
-
Catalyst Addition: To this mixture, add a catalytic amount of a suitable acid, such as 4N hydrochloric acid or a small amount of polyphosphoric acid. Alternatively, a heterogeneous catalyst like ZnO nanoparticles (0.02 mol%) can be used.[7]
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Reaction: Stir the mixture at an elevated temperature (e.g., 70°C or reflux) for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., 10% NaOH solution) until it is slightly alkaline. The crude product should precipitate.
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Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If necessary, column chromatography can be employed for further purification.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for troubleshooting common synthesis issues.
References
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP1167422A1 - Process for producing polycondensate from polycarboxylic acid and polyamine - Google Patents [patents.google.com]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in aqueous solutions
This technical support center provides guidance on the stability of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in aqueous solutions. Given the limited specific stability data for this compound in publicly available literature, this guide addresses common issues encountered with the broader class of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for benzimidazole derivatives like this compound in aqueous solutions are susceptibility to photodegradation and hydrolysis. The stability can be significantly influenced by pH, temperature, and exposure to light. Many benzimidazoles exhibit high photosensitivity when in solution, even if they are stable in solid form.[1]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The pH of an aqueous solution can significantly impact the stability of benzimidazole derivatives. For some benzimidazoles, acidic conditions can enhance stability. For instance, certain related compounds have shown no degradation in 0.1M HCl.[2] Conversely, alkaline conditions may promote degradation.[2] The specific effect of pH on this compound would need to be determined experimentally.
Q3: Is this compound sensitive to light?
A3: While specific data for this compound is unavailable, many benzimidazole derivatives are known to be photosensitive and can degrade upon exposure to light, particularly UV radiation.[1][2] It is strongly recommended to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Q4: What is the likely degradation pathway for this compound in an aqueous solution?
A4: Plausible degradation pathways for this compound in aqueous solutions include hydrolysis of the imidazole ring and oxidative degradation of the phenol moiety. Photolysis may lead to imidazole ring cleavage or the formation of dimers.[3][4][5]
Q5: How should I prepare and store stock solutions of this compound?
A5: Stock solutions should be prepared in a suitable organic solvent, such as DMSO or methanol, and stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.[6] For aqueous working solutions, it is advisable to prepare them fresh before each experiment to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of the compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment from a frozen stock. Protect solutions from light and control the temperature. |
| Loss of compound concentration over a short period. | Photodegradation or hydrolysis. | Ensure all containers with the compound solution are protected from light. Evaluate the stability of the compound at the experimental pH and temperature. Consider using a more acidic buffer if compatible with the experiment. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Confirm the solubility of the compound in the chosen buffer system. The pH can affect the solubility of benzimidazole derivatives.[7] Consider the use of co-solvents if compatible with the experimental setup. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for various time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for various time points.
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Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for various time points.
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Photodegradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[8] A dark control sample should be run in parallel.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
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Analyze the chromatograms for the formation of degradation products.
Data Presentation
The following table template can be used to summarize the results of a stability study for this compound.
| Condition | Time (hours) | Compound Remaining (%) | Number of Degradation Products | Observations |
| Aqueous Buffer (pH 7.4), Dark, 25°C | 0 | 100 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| Aqueous Buffer (pH 7.4), Light, 25°C | 0 | 100 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M HCl, 60°C | 0 | 100 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 25°C | 0 | 100 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, 25°C | 0 | 100 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Welcome to the technical support center for the purification of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the condensation of o-phenylenediamine with 5-bromo-2-hydroxybenzoic acid or a derivative. Potential impurities can arise from several sources:
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Unreacted Starting Materials: Residual o-phenylenediamine and 5-bromo-2-hydroxybenzoic acid are common impurities.
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Positional Isomers: Incomplete or alternative cyclization can lead to the formation of positional isomers.
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Over-bromination: The presence of any excess brominating agent could potentially lead to di- or tri-brominated species, such as 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol.[1]
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Byproducts from Side Reactions: Depending on the reaction conditions, other side reactions may occur, leading to various byproducts.
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Residual Solvents and Reagents: Solvents and catalysts used in the synthesis can also be present as impurities.
Q2: What are the initial recommended analytical techniques to assess the purity of my crude this compound?
A2: Before proceeding with purification, it is crucial to analyze the crude product to understand the impurity profile. The following techniques are recommended:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the number of components in your mixture and to screen for an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can resolve closely related impurities. A reverse-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying major impurities by comparing the spectra to known data or predicting chemical shifts.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound oils out instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly. | - Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Try a different solvent system altogether (see table below).- Use a seed crystal to induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Reduce the amount of solvent used to make a more concentrated solution.- Place the solution in an ice bath or refrigerator to maximize precipitation. |
| Crystals are colored. | The color may be due to an impurity that co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.- Perform a second recrystallization. |
Table 1: Recommended Recrystallization Solvents
| Solvent/Solvent System | Notes |
| Ethanol/Water | A common and effective system for many benzimidazole derivatives. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
| Methanol/Water | Similar to the ethanol/water system. |
| Acetone/Hexane | Dissolve the compound in a minimal amount of hot acetone and add hexane until turbidity is observed. |
| Toluene | Can be effective for less polar impurities. |
Column Chromatography Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | The polarity of the mobile phase is not optimal. | - Adjust the solvent ratio of your mobile phase. For normal phase silica gel chromatography, gradually increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- If using isocratic elution, switch to a gradient elution. |
| Streaking or tailing of the compound on the column. | The compound may be interacting too strongly with the stationary phase (silica gel is acidic). Benzimidazoles can exhibit this behavior due to their basic nitrogen atoms. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.- Switch to a different stationary phase, such as neutral or basic alumina. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | - Significantly increase the polarity of the mobile phase. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. |
Table 2: Suggested Column Chromatography Conditions
| Stationary Phase | Mobile Phase System (starting point) |
| Silica Gel (60-120 mesh or 230-400 mesh) | - Hexane/Ethyl Acetate (gradient from 100:0 to 50:50)- Dichloromethane/Methanol (gradient from 100:0 to 95:5) |
| Alumina (neutral or basic) | - Hexane/Ethyl Acetate (gradient from 100:0 to 70:30) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a starting point for developing a validated HPLC method.
Table 3: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm (scan for optimal wavelength) |
| Injection Volume | 10 µL |
Visualizations
Below are diagrams to illustrate key workflows and logical relationships in the purification and analysis of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol derivatives. Our aim is to help you resolve common issues encountered during the interpretation of complex NMR spectra for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for the key protons in a this compound derivative?
A1: The ¹H NMR spectrum of a this compound derivative shows characteristic signals for the N-H, phenolic O-H, and aromatic protons. The exact chemical shifts can be influenced by the solvent, concentration, and the presence of other substituents.[1]
| Proton Type | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Notes |
| Benzimidazole N-H | 12.0 - 13.6 | Broad Singlet (br s) | The broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its position is sensitive to hydrogen bonding.[1] |
| Phenolic O-H | 9.0 - 11.0 | Broad Singlet (br s) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. Can be confirmed by a D₂O shake experiment.[2] |
| Benzimidazole Aromatic (H-4, H-7) | 7.5 - 7.8 | Multiplet (m) | These protons are often in a chemically similar environment, leading to complex splitting patterns. |
| Benzimidazole Aromatic (H-5, H-6) | 7.1 - 7.4 | Multiplet (m) | These protons are also often in a similar environment to each other. |
| Bromophenol Aromatic (H-3, H-5, H-6) | 6.9 - 8.0 | Doublet (d), Doublet of Doublets (dd) | The splitting patterns and coupling constants are key to assigning the substitution pattern on the phenol ring. |
Q2: Why is the N-H proton of the benzimidazole ring often a broad singlet and sometimes not observed?
A2: The N-H proton of N-unsubstituted benzimidazoles undergoes rapid chemical exchange between the two nitrogen atoms of the imidazole ring, a process known as prototropic tautomerism.[1] This rapid exchange, on the NMR timescale, leads to a time-averaged signal which is often broad.[1] The rate of this exchange is influenced by solvent and temperature. In some cases, especially in protic solvents or with residual water, the exchange can be so rapid that the peak becomes too broad to be distinguished from the baseline.[3]
Q3: My aromatic signals in the ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?
A3: Overlapping aromatic signals are a common challenge with these complex molecules. Here are several strategies to resolve them:
-
Change the NMR Solvent: Switching to a solvent with different properties (e.g., from DMSO-d₆ to acetone-d₆ or benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[4][5]
-
Vary the Temperature: Acquiring the spectrum at a different temperature can affect the rate of dynamic processes like tautomerism and may improve signal resolution.[6]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlapping multiplets.
-
Employ 2D NMR Techniques: Two-dimensional NMR experiments like COSY, HSQC, and HMBC are powerful tools for elucidating the structure by showing correlations between protons and carbons, which can help to assign individual signals even when they overlap in the 1D spectrum.[7][8][9]
Q4: How can I use ¹³C NMR to confirm the structure of my this compound derivative?
A4: ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Due to tautomerism, you might observe fewer signals for the benzimidazole ring than expected if the exchange is fast.
| Carbon Type | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| Benzimidazole C2 (attached to phenol) | 150 - 155 | |
| Benzimidazole C3a/C7a (bridgehead) | 135 - 145 | May appear as a single averaged signal due to tautomerism. |
| Aromatic C-H | 110 - 135 | |
| Aromatic C-Br | 110 - 120 | |
| Aromatic C-O | 155 - 160 | |
| Aromatic C-N | 130 - 140 |
Note: These are approximate ranges and can vary based on substitution.
Troubleshooting Guide
Issue 1: Poor resolution and broad peaks throughout the spectrum.
-
Possible Cause: The sample may be too concentrated, leading to aggregation, or the compound may have poor solubility in the chosen solvent.[5][10]
-
Troubleshooting Steps:
-
Dilute the sample: Prepare a more dilute solution of your compound.
-
Change the solvent: Test the solubility in different deuterated solvents. DMSO-d₆ is often a good starting point for these compounds.[1]
-
Increase the temperature: Gently warming the sample can improve solubility and decrease viscosity, leading to sharper signals.[10]
-
Check shimming: Poor magnetic field homogeneity can cause peak broadening. Ensure the spectrometer is properly shimmed.[5]
-
Issue 2: The phenolic O-H and/or benzimidazole N-H proton signals are not visible.
-
Possible Cause: Rapid exchange with residual water or protic impurities in the NMR solvent can broaden these signals into the baseline.
-
Troubleshooting Steps:
-
Use high-purity solvent: Ensure your deuterated solvent is of high quality and has a low water content.
-
Perform a D₂O shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. Exchangeable protons (like O-H and N-H) will be replaced by deuterium and their signals will disappear, confirming their original presence.[2]
-
Issue 3: The integration of the aromatic region does not match the expected number of protons.
-
Possible Cause: Overlapping signals may be integrated as a single peak. Residual solvent signals can also interfere with the integration.
-
Troubleshooting Steps:
-
Identify solvent peaks: Check the chemical shift of your solvent and any known impurities to exclude them from the integration.
-
Improve signal dispersion: As mentioned in FAQ 3, try changing the solvent, increasing the magnetic field strength, or using 2D NMR techniques to resolve overlapping signals for accurate integration.
-
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis
-
Weigh the sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add deuterated solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Dissolve the sample: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. If solubility is an issue, gentle warming may be applied.
-
Filter if necessary: If any particulate matter is visible, filter the solution into a clean NMR tube using a pipette with a small cotton or glass wool plug.
-
Acquire the spectrum: Insert the sample into the NMR spectrometer and follow the instrument's standard procedures for acquiring ¹H and ¹³C NMR spectra.
Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
-
Acquire initial spectrum: Obtain a standard ¹H NMR spectrum of your sample as described in Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).
-
Mix thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire spectrum: Place the sample back into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare spectra: Compare the two spectra. The signals corresponding to the O-H and N-H protons should disappear or be significantly reduced in intensity in the second spectrum.[2]
Visualizations
Caption: Workflow for NMR analysis and structure elucidation.
Caption: Logic diagram for troubleshooting common NMR spectral issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Storage and Stability of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol to prevent its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing, browning) | Oxidation of the phenolic group, exposure to light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air. |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation due to improper storage conditions (e.g., hydrolysis, oxidation). | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or activity in biological assays | Degradation of the active compound. | Re-analyze the purity of the compound using a validated analytical method such as HPLC. If degradation is confirmed, obtain a fresh batch of the compound and adhere strictly to the recommended storage conditions. |
| Poor solubility of the compound compared to a fresh batch | Formation of insoluble degradation products or polymers. | Attempt to dissolve a small sample in a range of solvents. If solubility issues persist, it is indicative of significant degradation. The material should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Recommended Storage Conditions for Solid Compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the phenolic hydroxyl group. |
| Light | Protected from light (Amber vial) | Prevents photodegradation. Benzimidazole moieties can be photosensitive. |
| Container | Tightly sealed, non-reactive (e.g., glass) | Prevents exposure to moisture and air. |
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid form. If you must store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways are likely to be oxidation of the phenol group and potential hydrolysis or photolytic degradation of the benzimidazole ring.[3] Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[3] The benzimidazole ring, while generally stable, can be susceptible to degradation under harsh acidic, basic, or photolytic conditions.[3]
Caption: Potential degradation pathways for this compound.
Q4: How can I check for degradation of my sample?
A4: The most reliable method for assessing the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A stability-indicating method is one that can separate the intact compound from its degradation products. By comparing the chromatogram of a stored sample to that of a fresh, reference sample, you can identify and quantify any degradation products that have formed.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Gradient Program | Start with 30% Acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined by UV scan of the compound) |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6] The specificity will be confirmed by the separation of the main peak from any degradation peaks observed in the forced degradation study.
References
Technical Support Center: Overcoming Poor Cell Permeability of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound and how do they relate to its expected cell permeability?
A1: The physicochemical properties of this compound are summarized in the table below. An analysis based on Lipinski's Rule of Five suggests that the compound has favorable properties for oral bioavailability, with no violations.[1][2] However, other factors not covered by this rule, such as high planarity, potential for intermolecular hydrogen bonding, and specific interactions with the cell membrane, may contribute to its observed poor permeability.
| Property | Value | Lipinski's Rule of Five Guideline | Violation |
| Molecular Weight | 289.13 g/mol [3] | < 500 Da | No |
| LogP (XLogP3-AA) | 3.9[3] | ≤ 5 | No |
| Hydrogen Bond Donors | 2[3] | ≤ 5 | No |
| Hydrogen Bond Acceptors | 2[3] | ≤ 10 | No |
Q2: What are the primary mechanisms that can limit the cell permeability of a compound like this compound?
A2: The primary barriers to cell permeability for this compound are likely:
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Low aqueous solubility: Benzimidazole derivatives can exhibit poor solubility in aqueous media, which limits the concentration of the compound available for absorption.[4][5]
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Passive diffusion limitations: While its properties align with Lipinski's rules, the compound's rigidity and potential for aggregation could hinder its ability to efficiently partition into and diffuse across the lipid bilayer of the cell membrane.
-
Efflux pump activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular concentration.[6]
Q3: What are the recommended initial steps to experimentally assess the permeability of this compound?
A3: We recommend a tiered approach starting with a simple, high-throughput assay and progressing to more complex cell-based models:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion and is a good starting point to understand the compound's intrinsic permeability.[7][8]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport processes, including efflux.[9][10]
Q4: How can the bromine atom on the phenol ring influence cell permeability?
A4: Halogenation can have a dual effect on cell permeability. The addition of a bromine atom increases the lipophilicity of the molecule, which can enhance membrane binding and partitioning.[11][12] However, the specific position and nature of the halogen can also influence interactions with membrane proteins and transporters.[13][14] In some cases, halogenation has been shown to significantly improve cell uptake.[13]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at improving the cell permeability of this compound.
Low Apparent Permeability (Papp) in PAMPA
| Symptom | Possible Cause | Troubleshooting Step |
| Consistently low Papp values across different experiments. | Poor aqueous solubility of the compound. | Use a co-solvent (e.g., DMSO, up to 1%) in the donor buffer. Ensure the final concentration does not exceed the compound's solubility limit.[15] |
| Compound precipitation in the donor well. | Visually inspect the donor wells for precipitation. If observed, reduce the starting concentration of the compound. | |
| Strong binding to the filter membrane. | Perform a mass balance study by measuring the amount of compound in the donor, acceptor, and retained on the filter. |
High Efflux Ratio in Caco-2 Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Papp (B-A) is significantly higher than Papp (A-B), indicating active efflux. | The compound is a substrate for an efflux transporter (e.g., P-gp). | Co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) and observe if the A-B permeability increases.[6] |
| Poor monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer is intact.[10] |
Failure of a Permeability Enhancement Strategy
| Symptom | Possible Cause | Troubleshooting Step |
| A prodrug modification does not improve permeability. | The prodrug is not effectively cleaved at the target site. | Analyze the stability of the prodrug in the presence of relevant enzymes (e.g., esterases) to confirm its conversion to the parent compound.[16] |
| The prodrug itself has poor permeability. | Evaluate the physicochemical properties of the prodrug (e.g., LogP, solubility) to ensure they are more favorable than the parent compound. | |
| A nanoparticle formulation does not enhance cellular uptake. | The nanoparticles are not stable in the experimental medium. | Characterize the size and stability of the nanoparticles in the cell culture medium using techniques like Dynamic Light Scattering (DLS).[4][5] |
| The chosen cell line does not effectively internalize the nanoparticles. | Use fluorescently labeled nanoparticles to visualize uptake via microscopy. Consider surface modification of the nanoparticles with targeting ligands. |
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for compounds with low aqueous solubility.
-
Prepare the Lipid Solution: Dissolve 20 mg of L-α-phosphatidylcholine in 1 mL of dodecane.
-
Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm). Allow the solvent to evaporate for at least 2 hours.
-
Prepare the Donor Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Dilute the stock solution in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 100 µM (the final DMSO concentration should not exceed 1%).
-
Prepare the Acceptor Plate: Add 300 µL of PBS, pH 7.4, to each well of a 96-well acceptor plate.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Apparent Permeability (Papp): Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
Protocol: Caco-2 Permeability Assay
This protocol provides a general guideline for assessing bidirectional permeability.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above 250 Ω·cm².
-
Prepare Dosing Solutions: Prepare a 10 µM solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the apical side at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = rate of permeation
-
A = area of the monolayer
-
C0 = initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.[6]
-
Strategies for Enhancing Cell Permeability
Prodrug Approach
The phenolic hydroxyl group of this compound is an ideal target for prodrug modification. Masking this polar group with a lipophilic promoiety can increase membrane permeability.[16][17][18][19]
| Prodrug Strategy | Promoiety Example | Anticipated Advantage | Cleavage Mechanism |
| Ester Prodrug | Acetate, Pivalate | Increased lipophilicity, masks hydrogen bond donor. | Esterases |
| Carbonate Prodrug | Ethyl carbonate | Increased lipophilicity. | Esterases |
| Phosphate Ester Prodrug | Phosphate | Increased aqueous solubility (as a salt), can be designed for targeted delivery. | Alkaline phosphatases |
Formulation Strategies
| Formulation Approach | Example Excipient | Mechanism of Enhancement |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes that increase the aqueous solubility of the compound.[20] |
| Nanoparticle Encapsulation | Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, Solid Lipid Nanoparticles (SLNs) | Encapsulates the compound, protecting it from degradation and facilitating cellular uptake through endocytosis.[4][5][21][22][23] |
Visualizations
Experimental Workflow for Permeability Assessment
Caption: A workflow for assessing and improving the cell permeability of the target compound.
Signaling Pathways Potentially Affected by Benzimidazole Derivatives
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H9BrN2O | CID 4450897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Halogenation of drugs enhances membrane binding and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Remarkable Effect of Halogen Substitution on the Membrane Transport of Fluorescent Molecules in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
minimizing background fluorescence in assays with 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in fluorescence-based assays. Our goal is to help you minimize background fluorescence and achieve optimal assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
-
Excitation: Approximately 317 nm.
-
Emission: In polar solvents, two emission bands are expected around 370 nm and 450 nm. In non-polar environments, a single emission band around 470 nm is likely.[1][2]
It is highly recommended to experimentally determine the precise excitation and emission maxima in your specific assay buffer using a spectrofluorometer.
Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) and why is it important for this compound?
ESIPT is a photophysical process where a proton is transferred from the hydroxyl group to the benzimidazole nitrogen in the excited state. This process is responsible for the dual fluorescence emission and the large separation between the excitation and emission wavelengths (Stokes shift). A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, which can be a source of background noise.
Q3: What are the common sources of high background fluorescence in assays using this compound?
High background fluorescence can originate from several sources:
-
Compound Autofluorescence: The compound itself may exhibit intrinsic fluorescence that contributes to the background.
-
Cellular Autofluorescence: Endogenous cellular components such as NADH, flavins, and collagen can fluoresce, particularly in the blue-green spectral region.[3][4][5]
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Media and Buffer Components: Phenol red, serum, and some vitamins in cell culture media are known to be fluorescent.[3][6]
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Non-specific Binding: The compound may bind non-specifically to cellular components, plastics, or other assay reagents.
-
Instrumental Noise: Light source instability, detector noise, and improper filter selection can all contribute to high background.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. The following troubleshooting guide provides a systematic approach to identifying and mitigating common causes of high background.
Problem 1: High Background Signal Across the Entire Plate/Sample
This often indicates a systemic issue with the assay components or the instrument setup.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Pre-read the plate after compound addition but before adding other reagents to quantify its intrinsic fluorescence. Subtract this background from the final signal. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove particulate matter. |
| Media-Induced Fluorescence | Use phenol red-free media. Reduce the serum concentration if possible or switch to a serum-free medium for the duration of the assay.[3][6] |
| Incorrect Instrument Settings | Optimize the gain settings on your plate reader or microscope to maximize signal without amplifying noise. Ensure you are using the correct excitation and emission filters for your compound. |
| Light Leakage | Ensure the instrument is properly sealed to prevent ambient light from reaching the detector. |
Problem 2: High Background in "No Cell" or "Vehicle Control" Wells
This suggests that the background is not primarily from the cells themselves but from other assay components.
| Possible Cause | Recommended Solution |
| Non-specific Binding to Plate | Use black, opaque microplates with low fluorescence properties. Test different plate materials (e.g., polystyrene, polypropylene) to find one with minimal binding. |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, try reducing the compound concentration or using a different solvent. |
| Buffer Autofluorescence | Test the fluorescence of your assay buffer alone. If it is high, prepare a fresh batch with high-purity components. |
Problem 3: High and Variable Background in Cell-Containing Wells
This points to issues related to cellular autofluorescence or inconsistent cell handling.
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Include an "unstained" cell control (cells with vehicle but no compound) to measure the baseline autofluorescence. If autofluorescence is high in the blue-green region, consider using a red-shifted fluorophore if your assay allows.[3] |
| Inconsistent Cell Number | Ensure consistent cell seeding density across all wells. Use a cell counting method to verify cell numbers before starting the assay. |
| Cell Health | Unhealthy or dead cells can exhibit higher autofluorescence. Perform a viability assay to ensure cell health. |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
Since the exact spectral properties of this compound may vary with the assay environment, it is crucial to determine the optimal settings experimentally.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvettes
Method:
-
Prepare a dilute solution of the compound in your assay buffer (e.g., 1-10 µM).
-
To determine the excitation maximum:
-
Set the emission wavelength to an estimated value (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm).
-
The wavelength with the highest fluorescence intensity is the excitation maximum.
-
-
To determine the emission maximum:
-
Set the excitation wavelength to the determined maximum (from step 2).
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength(s) with the highest fluorescence intensity are the emission maxima.
-
-
Repeat the process to fine-tune the maxima for the best signal.
Protocol 2: Measuring Relative Fluorescence Quantum Yield
The quantum yield is a measure of the efficiency of fluorescence. A higher quantum yield indicates a brighter fluorophore. This protocol describes the relative method, which compares your compound to a known standard.[1][2][7]
Materials:
-
This compound solution
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Method:
-
Prepare a series of dilutions of both your compound and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength of the standard. The absorbance should be kept below 0.1 to avoid inner filter effects.[2]
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ) of your sample can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Visualizations
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Caption: Experimental workflow for characterizing the fluorescent properties of the compound.
Caption: Simplified diagram of the ESIPT process in 2-(hydroxyphenyl)benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. jasco-global.com [jasco-global.com]
Validation & Comparative
A Comparative Guide to 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and Other Benzimidazole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antifungal properties of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol against established benzimidazole antifungals. Due to the limited publicly available data on the specific antifungal activity of this compound, this comparison leverages data from structurally similar benzimidazole derivatives and well-characterized benzimidazole drugs, namely Mebendazole, Albendazole, and Thiabendazole.
Introduction to Benzimidazole Antifungals
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of biological activities. In the realm of antifungal therapy, they are known for their broad-spectrum efficacy against various fungal pathogens. Their primary mechanism of action involves the disruption of microtubule formation, a critical component of the fungal cytoskeleton, thereby inhibiting cell division and growth.
Performance Comparison of Benzimidazole Antifungals
Table 1: Antifungal Activity of Benzimidazole Derivatives Against Yeast Pathogens
| Compound | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| Mebendazole | 0.3125 µM (~0.09 µg/mL) | 0.3125 µM (~0.09 µg/mL)[1][2] |
| Albendazole | Reduced in vitro activity | In vitro activity demonstrated |
| Thiabendazole | Not widely reported | Not widely reported |
Table 2: Antifungal Activity of Benzimidazole Derivatives Against Filamentous Fungi
| Compound | Aspergillus fumigatus MIC (µg/mL) |
| Mebendazole | Not widely reported |
| Albendazole | Not widely reported |
| Thiabendazole | Not widely reported |
Note: The absence of specific MIC values in the tables indicates that this data was not prominently available in the reviewed scientific literature. Further focused studies would be required to establish these values.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary antifungal mechanism of benzimidazoles is the inhibition of β-tubulin polymerization. This disruption of microtubule formation interferes with essential cellular processes in fungi, including nuclear division and cell structure maintenance, ultimately leading to fungal cell death.
Caption: Mechanism of Benzimidazole Antifungals
Experimental Protocols
The following are summarized methodologies for key experiments cited in the evaluation of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27 for Yeasts)
This method is a standardized procedure for determining the in vitro susceptibility of yeast isolates to antifungal agents.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.
Broth Microdilution Method for MIC Determination (CLSI M38 for Filamentous Fungi)
This protocol is adapted for the testing of filamentous fungi.
-
Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture. The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer and then diluted in RPMI 1640 medium.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The plate is incubated at a specified temperature (typically 35°C) for a duration appropriate for the fungus being tested (often 48-96 hours).
-
MIC Reading: The MIC is read as the lowest drug concentration that shows a predefined level of growth inhibition.
Caption: Antifungal Susceptibility Testing Workflow
Conclusion
While direct antifungal data for this compound is currently lacking in the public domain, the broader class of benzimidazole derivatives demonstrates significant antifungal potential. The established benzimidazoles, Mebendazole, Albendazole, and Thiabendazole, serve as important benchmarks for the evaluation of new chemical entities. The primary mechanism of action for this class, the inhibition of tubulin polymerization, remains a viable target for the development of novel antifungal agents. Further in vitro and in vivo studies are warranted to fully characterize the antifungal profile of this compound and its potential as a therapeutic agent.
References
Validation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol as a Selective Ion Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for the potential use of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol as a selective fluorescent ion probe. Due to the absence of direct experimental data for this specific compound in the current literature, this document establishes a comparative analysis based on structurally related 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives. The presented data and protocols are extrapolated from published studies on similar compounds to provide a robust starting point for its evaluation as a chemosensor.
The core structure, combining a benzimidazole moiety and a phenol ring, is a well-established platform for the design of fluorescent probes. The sensing mechanism in these molecules often relies on the modulation of Excited-State Intramolecular Proton Transfer (ESIPT) upon coordination with a metal ion. This interaction can lead to a "turn-off" (quenching) or a ratiometric shift in the fluorescence signal, enabling the detection of specific ions.
Comparative Performance with Alternative Probes
The following table summarizes the performance of several benzimidazole-based fluorescent probes for the detection of common metal ions like Fe³⁺, Cu²⁺, and Zn²⁺. This provides a benchmark against which the performance of this compound can be evaluated once experimental data becomes available.
| Probe | Target Ion(s) | Limit of Detection (LOD) | Response Type | Solvent System |
| Hypothetical: this compound | Fe³⁺ / Cu²⁺ | To be determined | Expected "Turn-off" | Methanol or Acetonitrile/Water |
| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)[1] | Cu²⁺, Zn²⁺ | 0.16 µM (Cu²⁺), 0.1 µM (Zn²⁺) | Turn-off (Cu²⁺), Ratiometric (Zn²⁺) | Tris-HCl buffer (70% THF) |
| (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP)[2] | Fe³⁺/Fe²⁺ | 0.25 nM | Turn-on | Ethanol |
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) (DQBM-B)[3] | Co²⁺ | 3.56 µM | Turn-off | DMF |
| Chlorinated benzimidazole probe[4] | Fe³⁺ | 0.030 µM | Not specified | Drinking water samples |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and ion sensing validation of this compound are provided below. These protocols are based on established procedures for similar benzimidazole-based probes.
1. Synthesis of this compound
This one-pot synthesis is a common method for preparing 2-arylbenzimidazoles.
-
Materials: o-phenylenediamine, 4-bromo-2-hydroxybenzaldehyde, ethanol, ammonium acetate.
-
Procedure:
-
Dissolve o-phenylenediamine (1.6 g, 15 mmol) in ethanol (10 ml).
-
Add 4-bromo-2-hydroxybenzaldehyde (3.0 g, 15 mmol) and ammonium acetate (3 g) to the solution.
-
Reflux the reaction mixture for 48 hours, maintaining the temperature at 353 K.[5]
-
After cooling, extract the product with dichloromethane.
-
Purify the resulting solid by column chromatography using a suitable eluent such as benzene.[5]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Spectroscopic Titration for Ion Selectivity
This experiment determines the probe's response to various metal ions.
-
Materials: Stock solution of the probe in a suitable solvent (e.g., methanol or DMSO), stock solutions of various metal perchlorates or chlorides (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).
-
Procedure:
-
Prepare a solution of the probe (e.g., 10 µM) in the chosen solvent system.
-
Record the initial fluorescence emission spectrum.
-
Add a specific amount (e.g., 2-10 equivalents) of each metal ion solution to separate probe solutions.
-
Record the fluorescence emission spectrum after each addition.
-
Compare the changes in fluorescence intensity or the appearance of new emission bands to determine selectivity. A significant change in the presence of a particular ion indicates selectivity.
-
3. Determination of Limit of Detection (LOD)
This protocol establishes the lowest concentration of the target ion that can be reliably detected.
-
Procedure:
-
Prepare a series of solutions containing the probe at a fixed concentration and varying, low concentrations of the target metal ion.
-
Measure the fluorescence intensity for each solution.
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
Calculate the LOD using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
-
4. Job's Plot for Stoichiometry Determination
This method is used to determine the binding ratio between the probe and the metal ion.
-
Procedure:
-
Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each component (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the change in fluorescence intensity against the mole fraction of the metal ion.
-
The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 binding ratio).[1]
-
Signaling Pathway and Experimental Workflow
The anticipated signaling pathway for ion detection by this compound involves the coordination of a metal ion to the phenol and imidazole groups. This interaction disrupts the ESIPT process, leading to a change in the fluorescence emission.
The general workflow for validating this compound as a selective ion probe follows a logical progression from synthesis to detailed spectroscopic analysis.
References
- 1. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 2. A benzimidazole-based ‘turn-on’ fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and Other Bromophenols
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, both benzimidazole and bromophenol scaffolds have emerged as promising candidates due to their inherent antioxidant properties. This guide provides a comparative overview of the antioxidant performance of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol against a selection of other bromophenols, supported by available experimental data.
Executive Summary
While direct comparative studies on the antioxidant activity of this compound against a wide range of simple bromophenols using standardized assays are limited, existing research on structurally similar compounds provides valuable insights. A notable study demonstrated that a benzimidazole derivative featuring a p-bromophenyl substituent at the second position exhibited significant antioxidant potential by causing a 57% inhibition of lipid peroxidation (LPO)[1][2]. This suggests that the combined benzimidazole and bromophenol moieties may contribute to potent antioxidant effects.
Data on the antioxidant capacity of other bromophenols, such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol, is available but often scattered across various studies with differing experimental conditions. This guide compiles and presents this information to offer a broader perspective on the antioxidant landscape of brominated phenols.
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of the benzimidazole derivative and various bromophenols. It is important to note that the experimental conditions for each reported value may vary, and direct comparisons should be made with caution.
| Compound | Assay | Result | Reference |
| 2-(p-bromophenyl)-1H-benzimidazole derivative | Lipid Peroxidation (LPO) | 57% inhibition | [1][2] |
| Butylated Hydroxytoluene (BHT) (Standard) | Lipid Peroxidation (LPO) | 65% inhibition | [1][2] |
IC50 values for 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol from standardized DPPH, ABTS, and FRAP assays are not consistently reported across single studies, making direct comparison difficult. The antioxidant potential of these simpler bromophenols is generally considered to be influenced by the number and position of the bromine and hydroxyl groups.
Potential Signaling Pathway Involvement
The antioxidant effects of phenolic and benzimidazole compounds are often attributed to their ability to donate a hydrogen atom to neutralize free radicals. However, they can also exert their effects through the modulation of cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
While direct evidence linking this compound to the Nrf2 pathway is yet to be established, it represents a plausible mechanism of action given the known activities of related compounds.
Figure 1: Plausible Nrf2-mediated antioxidant response pathway.
Experimental Protocols
For researchers interested in conducting their own comparative studies, the following are detailed methodologies for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should be included.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Abssample / Abscontrol)] * 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Figure 2: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Procedure:
-
ABTS•+ Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add the test compound or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox.
Figure 3: Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous form (Fe2+-TPTZ) at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction Mixture: Add the test compound or standard to the FRAP reagent. A blank containing the solvent instead of the sample should also be prepared.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample to a standard curve prepared using a known concentration of FeSO4·7H2O. The results are typically expressed as Fe2+ equivalents (e.g., µM Fe2+/mg of sample).
References
A Comparative Guide to the Structure-Activity Relationship of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies on related benzimidazole structures to infer the SAR of the target compound and its analogs.
Core Structure and Rationale
The this compound scaffold is a promising pharmacophore. The benzimidazole ring is a well-known privileged structure in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1] The 2-aryl substitution allows for modifications that can significantly impact biological activity. The bromophenol moiety is of particular interest, as halogen substitutions and the phenolic hydroxyl group can influence activity through various mechanisms, including hydrogen bonding and altered electronic properties.
Comparative Anticancer Activity
The anticancer activity of 2-arylbenzimidazole derivatives is often evaluated using the MTT assay, which measures cell viability.[2][3] The half-maximal inhibitory concentration (IC50) is a key parameter for comparison, with lower values indicating higher potency.
While specific IC50 data for a large series of this compound derivatives is not available in a single comprehensive study, we can infer the SAR from related compounds.
Table 1: Inferred Structure-Activity Relationship of 2-Arylbenzimidazole Derivatives for Anticancer Activity
| Compound/Derivative Class | Modification | Effect on Anticancer Activity | Example IC50 (µM) & Cell Line | Reference |
| 2-Phenylbenzimidazoles | Unsubstituted Phenyl | Baseline activity | Varies depending on cell line | [4] |
| Substitution on the Phenyl Ring | Activity is highly dependent on the position and nature of the substituent. Electron-withdrawing groups can enhance activity. | Compound 38 (specific structure not detailed) showed IC50 of 4.47 µg/mL (A549), 4.68 µg/mL (MDA-MB-231), and 5.50 µg/mL (PC3). | [4] | |
| Trimethoxyphenyl Substitution | Potent tubulin inhibition. | Compound 4f (a 2-(trimethoxyphenyl)benzimidazole derivative) had an IC50 of 0.61 µM in Siha cells. | [5] | |
| Substitutions on the Benzimidazole Core | N-H Unsubstituted | Generally active. | - | [1] |
| N-Alkylation/Arylation | Can modulate activity and pharmacokinetic properties. | - | [1] | |
| Methoxy group at position 6 | Generally enhances anticancer activity. | The 4a-4h series with a 6-methoxy group showed stronger inhibition than CA-4 and cisplatin. | [5] |
Inference for this compound:
-
The 4-bromo substitution on the phenol ring is an electron-withdrawing group, which, based on general SAR of 2-phenylbenzimidazoles, could contribute positively to anticancer activity.
-
The hydroxyl group at the 2-position of the phenol ring can form hydrogen bonds with biological targets, potentially enhancing binding and activity.
-
Modifications to the benzimidazole ring, such as substitutions at the 5 or 6 positions, would likely modulate the anticancer potency.
Alternative Anticancer Agents
For comparison, other classes of compounds targeting similar mechanisms, such as tubulin polymerization, are relevant. Combretastatin A-4 (CA-4) is a natural product known for its potent tubulin inhibition.[5] Many synthetic efforts aim to create analogs with improved stability and solubility. The 2-arylbenzimidazole scaffold has been successfully used to mimic the B-ring of CA-4.[5]
Comparative Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Table 2: Structure-Activity Relationship of Benzimidazole Derivatives for Antimicrobial Activity
| Compound/Derivative Class | Modification | Effect on Antimicrobial Activity | Example MIC (µg/mL) & Organism | Reference |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | Halogen substitution on the indole ring | Can significantly enhance activity. | Indolylbenzo[d]imidazoles 3ao and 3aq showed MIC < 1 µg/mL against Staphylococcus aureus. | [7] |
| N-methylation of the benzimidazole | Can influence the spectrum of activity. | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag ) had an MIC of 3.9 µg/mL against Mycobacterium smegmatis and Candida albicans. | [7] | |
| N-Aryl Benzimidazoles | Presence of a nitro group | Often leads to reduced or no activity. | Nitro derivatives 5a-d were not toxic to the tested cell lines. | [8] |
| Presence of an amino group | Can significantly increase cytotoxic/antimicrobial properties. | Amino-containing hybrids 6b-d showed a significant increase in cytotoxic properties. | [8] |
Inference for this compound:
-
The bromo substituent is a halogen, which has been shown to be favorable for antimicrobial activity in related heterocyclic systems.
-
The overall electronic and lipophilic character imparted by the bromophenol moiety will be a key determinant of its antimicrobial spectrum and potency.
-
The unsubstituted N-H of the benzimidazole allows for potential hydrogen bonding, which can be crucial for interaction with microbial targets.
Alternative Antimicrobial Agents
For comparison, established antimicrobial agents with different mechanisms of action provide a benchmark. Furthermore, other heterocyclic compounds, such as those containing indole or quinoline moieties, have been hybridized with benzimidazoles to enhance antimicrobial and antibiofilm activities.[7]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[2][3]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[6]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Visualizations
General Synthesis and Screening Workflow
Caption: Workflow for Synthesis and Biological Evaluation of Benzimidazole Derivatives.
Inferred Structure-Activity Relationship (SAR) Map for 2-Arylbenzimidazoles
Caption: Inferred SAR for 2-Arylbenzimidazole Derivatives. (Note: Image placeholder used)
Simplified Apoptosis Signaling Pathway Induced by Benzimidazole Derivatives
Caption: Simplified pathway of apoptosis induction by tubulin-inhibiting benzimidazoles.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the synthesis methods for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This guide provides a comparative analysis of plausible synthetic routes for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a benzimidazole derivative of interest to researchers in medicinal chemistry and materials science. The methods discussed are based on established synthetic strategies for analogous benzimidazole compounds, offering a predictive overview of their respective advantages and disadvantages.
Comparative Analysis of Synthesis Methods
Three primary methods for the synthesis of this compound are proposed and compared, starting from the common precursor o-phenylenediamine. These methods are:
-
Method A: Phillips Condensation with a Carboxylic Acid. This classical approach involves the condensation of o-phenylenediamine with 5-bromo-2-hydroxybenzoic acid in the presence of an acid catalyst.
-
Method B: Condensation with an Aldehyde using a Chemical Catalyst. This method utilizes the reaction of o-phenylenediamine with 5-bromo-2-hydroxybenzaldehyde, facilitated by a catalyst such as manganese(III) acetate.
-
Method C: Microwave-Assisted Synthesis. This modern technique employs microwave irradiation to accelerate the reaction between o-phenylenediamine and either 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxybenzaldehyde, often resulting in significantly reduced reaction times and improved yields.
The following table summarizes the key performance indicators for each proposed method, extrapolated from data on similar benzimidazole syntheses.
| Parameter | Method A: Phillips Condensation | Method B: Condensation with Aldehyde | Method C: Microwave-Assisted Synthesis |
| Starting Materials | o-phenylenediamine, 5-bromo-2-hydroxybenzoic acid | o-phenylenediamine, 5-bromo-2-hydroxybenzaldehyde | o-phenylenediamine, 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxybenzaldehyde |
| Catalyst/Reagent | Acid catalyst (e.g., HCl, p-TsOH) | Manganese(III) acetate | Acid catalyst or other promoters |
| Solvent | High-boiling point solvents (e.g., DMF, PPA) or solvent-free | Methanol/DMF | Ethanol, or solvent-free |
| Reaction Temperature | High temperatures (150-250 °C) | Room temperature | Elevated temperatures under microwave irradiation |
| Reaction Time | Several hours to overnight | 2-4 hours | 5-15 minutes |
| Estimated Yield | Moderate to good (60-80%) | Good to excellent (70-90%) | Excellent (>90%) |
| Work-up Procedure | Neutralization, filtration, and recrystallization | Filtration and recrystallization | Cooling, filtration, and recrystallization |
| Advantages | Well-established, uses readily available carboxylic acids. | Milder reaction conditions (room temperature), good yields. | Extremely rapid, high yields, environmentally friendly ("green chemistry"). |
| Disadvantages | Harsh reaction conditions, long reaction times, potential for side reactions. | Aldehyde precursor may be less stable or accessible than the carboxylic acid. | Requires specialized microwave synthesis equipment. |
Experimental Protocols
Method A: Phillips Condensation with 5-bromo-2-hydroxybenzoic acid
-
In a round-bottom flask, a mixture of o-phenylenediamine (1.0 mmol) and 5-bromo-2-hydroxybenzoic acid (1.0 mmol) is prepared.
-
An acid catalyst, such as 4N HCl or a catalytic amount of p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
The reaction mixture is heated to 180-200 °C, with or without a high-boiling solvent like polyphosphoric acid (PPA), and stirred for 6-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol/water to yield this compound.
Method B: Condensation with 5-bromo-2-hydroxybenzaldehyde using Manganese(III) Acetate
-
A solution of o-phenylenediamine (1.2 mmol) in DMF (25 mL) is added dropwise to a stirred mixture of 5-bromo-2-hydroxybenzaldehyde (1.0 mmol) and manganese(III) acetate (2.2 mmol) in methanol (25 mL) at room temperature.[1]
-
The resulting mixture is stirred at room temperature for 2-4 hours.[1]
-
The formation of a precipitate indicates the progress of the reaction.
-
The sediment is collected by filtration, washed with methanol, and dried.
-
The crude product is then dissolved in a suitable solvent like chloroform for further purification if necessary, or directly recrystallized from a solvent system like ethanol/water to afford the pure product.
Method C: Microwave-Assisted Synthesis with 5-bromo-2-hydroxybenzaldehyde
-
In a microwave-safe reaction vessel, o-phenylenediamine (1.0 mmol), 5-bromo-2-hydroxybenzaldehyde (1.0 mmol), and a catalyst such as sodium hypophosphite (10 mol%) are mixed in a minimal amount of a suitable solvent like ethanol.[2]
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated with microwaves at a power of approximately 300 W for 5-10 minutes.[2]
-
The reaction progress is monitored by TLC after cooling the vessel.
-
After completion, the mixture is cooled to room temperature.
-
The formed solid product is collected by filtration and washed with a cold solvent mixture (e.g., ethyl acetate/hexane).
-
The crude product is purified by recrystallization from ethanol to obtain pure this compound.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and the logical relationships between the proposed synthesis methods.
Caption: A generalized workflow for the synthesis of the target benzimidazole derivative.
Caption: Logical relationship between the proposed synthesis methods and their key parameters.
References
Assessing the Metabolic Stability of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and its analogues. Understanding the metabolic fate of a potential drug candidate is a critical step in the development process, influencing its bioavailability, efficacy, and potential for toxicity. This document outlines the experimental protocols for determining metabolic stability and presents a comparative analysis of the target compound with relevant alternatives.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and two comparator compounds in human liver microsomes. Benzimidazole derivatives are often subject to first-pass metabolism in the liver[1][2]. The selected comparators, a non-brominated analogue and a fluorinated analogue, help to elucidate the impact of halogen substitution on metabolic stability. A recent study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives highlighted their enhanced metabolic stability, suggesting that strategic fluorination can be a viable strategy to mitigate metabolic liabilities[3].
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound |
| Data Not Available | Data Not Available |
| 2-(1H-benzo[d]imidazol-2-yl)phenol |
| Hypothetical Data | Hypothetical Data |
| 2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol |
| Hypothetical Data | Hypothetical Data |
Note: Specific experimental data for this compound is not publicly available. The data for the comparator compounds are presented as hypothetical values to illustrate a comparative analysis. In a typical study, these values would be experimentally determined.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the determination of metabolic stability using pooled human liver microsomes, a standard in vitro model for assessing phase I metabolism[4][5].
1. Materials and Reagents:
-
Test compounds (this compound and comparators)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a high clearance and a low clearance compound)
2. Experimental Procedure:
-
Preparation of Incubation Mixtures: A reaction mixture is prepared containing phosphate buffer, the test compound (at a final concentration of 1 µM), and human liver microsomes (0.5 mg/mL)[4].
-
Initiation of Metabolic Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to account for non-enzymatic degradation[6].
-
Time-Course Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes)[4].
-
Reaction Termination: The reaction at each time point is stopped by adding an equal volume of cold acetonitrile containing an internal standard[5].
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Potential Metabolic Pathways
Benzimidazole and phenol moieties are susceptible to various metabolic transformations. The following diagram illustrates potential metabolic pathways for this compound. The primary routes of metabolism for benzimidazoles involve oxidation by cytochrome P450 enzymes[1][2]. Phenolic compounds can undergo glucuronidation and sulfation[7][8].
References
- 1. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 2. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Fluorescence Quantum Yield of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol Against Industry-Standard Fluorophores
For Immediate Publication
[City, State] – [Date] – In the landscape of fluorescence microscopy, high-throughput screening, and diagnostics, the quantum yield of a fluorophore is a critical determinant of its performance. This guide presents a comparative analysis of the fluorescence quantum yield of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol alongside established and widely utilized fluorophores. This objective comparison is intended to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Quantitative Comparison of Fluorophore Quantum Yields
The selection of an appropriate fluorophore is pivotal for the sensitivity and accuracy of fluorescence-based assays. The following table summarizes the quantum yields of several well-known fluorophores under specified conditions.
| Fluorophore | Chemical Structure | Quantum Yield (Φ) | Solvent/Conditions |
| Fluorescein | 2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | 0.92 - 0.95 | 0.1 M NaOH |
| 0.79 | Ethanol[1] | ||
| Rhodamine B | N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium | 0.65 - 0.70 | Ethanol[2][3] |
| 0.49 | Ethanol | ||
| Coumarin 1 | 7-(diethylamino)-4-methyl-2H-chromen-2-one | 0.73 | Ethanol[4] |
| 0.50 | Ethanol | ||
| Alexa Fluor 488 | Proprietary | 0.92 | Aqueous Buffer (PBS)[4] |
| This compound | This compound | Not Reported | Methanol |
Note: The quantum yield of this compound is not publicly reported. However, studies on mono- and di-brominated 2-(2-hydroxyphenyl)benzimidazoles confirm their fluorescent properties in methanol, suggesting that the target compound is also fluorescent. The presence of the bromine atom may influence its quantum yield.
Experimental Protocol for Relative Quantum Yield Determination
The comparative method is a widely adopted technique for determining the fluorescence quantum yield of a compound.[1] This method involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Spectroscopic grade solvents.
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
The sample of unknown quantum yield.
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions for both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Visualizing the Experimental and Comparative Logic
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining relative quantum yield and the logical framework for this comparative guide.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Logical structure of the comparative guide.
References
A Comparative Guide to the Cross-Reactivity of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity performance of sensors based on the 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol scaffold. While direct comparative studies on this specific molecule are limited in publicly available literature, this document synthesizes analogous data from structurally similar benzimidazole-based phenolic sensors. The provided data and protocols will enable researchers to effectively evaluate the selectivity of these sensors for their specific applications.
Performance Comparison: Selectivity of Benzimidazole-Based Phenolic Sensors
The selectivity of a sensor is paramount to its reliable application. Cross-reactivity with non-target analytes can lead to false-positive signals and inaccurate quantification. The following tables summarize the fluorescence response of various 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives to a primary target analyte in the presence of potentially interfering ions. This data serves as a benchmark for evaluating the performance of new sensor designs based on this scaffold.
Table 1: Cross-Reactivity of Benzimidazole-Phenol Sensor BBMP for Cu²⁺
| Interfering Ion | Concentration (equiv.) | Fluorescence Response at 542 nm | Notes |
| None (BBMP only) | - | Strong Emission | Baseline fluorescence. |
| Cu²⁺ | 1 | Significant Quenching | Target analyte response.[1] |
| Zn²⁺ | 1 | Moderate Quenching & New Peak at 462 nm | Ratiometric response to Zn²⁺.[1] |
| Ca²⁺ | 1 | No Obvious Change | High selectivity against Ca²⁺.[1] |
| Mg²⁺ | 1 | No Obvious Change | High selectivity against Mg²⁺.[1] |
| Al³⁺ | 1 | No Obvious Change | High selectivity against Al³⁺.[1] |
| Mn²⁺ | 1 | No Obvious Change | High selectivity against Mn²⁺.[1] |
| Fe³⁺ | 1 | No Obvious Change | High selectivity against Fe³⁺.[1] |
| Fe²⁺ | 1 | No Obvious Change | High selectivity against Fe²⁺.[1] |
| Ni²⁺ | 1 | No Obvious Change | High selectivity against Ni²⁺.[1] |
| Pd²⁺ | 1 | No Obvious Change | High selectivity against Pd²⁺.[1] |
| Ag⁺ | 1 | No Obvious Change | High selectivity against Ag⁺.[1] |
| Cd²⁺ | 1 | No Obvious Change | High selectivity against Cd²⁺.[1] |
| Hg²⁺ | 1 | No Obvious Change | High selectivity against Hg²⁺.[1] |
| Pb²⁺ | 1 | No Obvious Change | High selectivity against Pb²⁺.[1] |
| Co²⁺ | 1 | Slight Quenching | Minor interference observed.[1] |
Table 2: Cross-Reactivity of Benzimidazole-Phenol Sensor for Zn²⁺
| Interfering Ion | Concentration | Fluorescence Response | Notes |
| None (Sensor only) | - | Low Emission | Baseline fluorescence. |
| Zn²⁺ | 1 equiv. | Strong Emission Enhancement | "Turn-on" response to target analyte.[2] |
| Other competitive ions | Not specified | Almost no interference | High selectivity reported.[2] |
Experimental Protocols
Accurate and reproducible cross-reactivity testing is essential. Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for Fluorescence Selectivity and Competition Experiments
This protocol outlines the steps to assess the selectivity of a fluorescent sensor and its response to the target analyte in the presence of competing species.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the benzimidazole-based phenolic sensor (e.g., 1 mM in a suitable solvent like ethanol or DMSO).
-
Prepare stock solutions of the target analyte and various interfering metal ions (e.g., 1 mM in deionized water or a suitable buffer).
-
-
Selectivity Experiment:
-
In a series of cuvettes, add a fixed volume of the sensor stock solution (e.g., 0.15 mL of 1 mM solution).
-
To each cuvette, add a fixed volume of one of the metal ion stock solutions (e.g., 0.15 mL of 1 mM solution).
-
Dilute the solutions in each cuvette to a final volume of 3 mL with the appropriate solvent or buffer to achieve the desired final concentration (e.g., 50 µM).
-
Record the fluorescence emission spectrum of each solution at room temperature using a spectrofluorometer. The excitation wavelength should be predetermined from the absorption spectrum of the sensor.
-
-
Competition Experiment:
-
In a series of cuvettes, add a fixed volume of the sensor stock solution (e.g., 0.15 mL of 1 mM solution).
-
To each cuvette, add a fixed volume of one of the interfering metal ion stock solutions (e.g., 0.15 mL of 1 mM solution) and mix thoroughly.
-
To this mixture, add a fixed volume of the target analyte stock solution (e.g., 0.15 mL of 1 mM Zn²⁺ solution).
-
Dilute the final mixture to 3 mL with the appropriate solvent or buffer.
-
Record the fluorescence emission spectrum of each solution at room temperature.
-
Visualizations
Signaling Pathway
The sensing mechanism of many 2-(1H-benzo[d]imidazol-2-yl)phenol-based sensors involves a process called Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists in an "enol" form. Upon excitation with light, a proton is transferred from the phenolic hydroxyl group to the imidazole nitrogen, forming an excited "keto" tautomer, which then emits fluorescence at a longer wavelength (a large Stokes shift). The binding of a target analyte can either enhance or inhibit this ESIPT process, leading to a change in the fluorescence signal.
Caption: Signaling pathway of an ESIPT-based benzimidazole-phenol sensor.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting cross-reactivity testing of a fluorescent sensor.
Caption: Experimental workflow for cross-reactivity testing.
References
- 1. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 2. Fluorescence sensing techniques for quality evaluation of traditional Chinese medicines: a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Comparative In Vivo Efficacy of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol Derivatives and Alternative Anticancer Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a representative 2-aryl benzimidazole derivative against established anticancer agents from different mechanistic classes. Due to the limited availability of specific in vivo data for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, this guide utilizes data from a closely related 2-aryl benzimidazole compound that targets tubulin polymerization. This allows for a meaningful comparison with other microtubule-targeting agents, as well as with inhibitors of different key oncogenic pathways, providing a broader context for evaluating potential therapeutic strategies.
This guide presents quantitative data in structured tables, detailed experimental protocols for the cited studies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the comparative efficacy of these compounds.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of a representative 2-aryl benzimidazole, a PARP inhibitor (Veliparib), a MEK inhibitor (Trametinib), and a microtubule-stabilizing agent (Paclitaxel) in various cancer xenograft models.
| Compound Class | Representative Compound | Mechanism of Action | Cancer Model | Animal Model | Dosage Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 2-Aryl Benzimidazole | Compound 4f (a 2-trimethoxyphenyl benzimidazole) | Tubulin Polymerization Inhibition | Siha (Cervical Cancer) | N/A (In vitro data, in vivo TGI not specified) | IC50 = 0.61 µmol/L | N/A | [1] |
| PARP Inhibitor | Veliparib (ABT-888) | PARP-1/2 Inhibition | MX-1 (Breast Cancer Xenograft, BRCA1-deleted, BRCA2-mutated) | Nude Mice | 25 mg/kg/day, p.o., b.i.d. x 5 days (in combination with TMZ) | 81-97% (in combination with TMZ) | [2] |
| PARP Inhibitor | Veliparib (ABT-888) | PARP-1/2 Inhibition | Capan-1 (Pancreatic Cancer Xenograft, BRCA2-deficient) | Nude Mice | 25 mg/kg/day, p.o., b.i.d. x 5 days (in combination with TMZ) | Regressions (in combination with TMZ) | [2] |
| MEK Inhibitor | Trametinib | MEK1/2 Inhibition | KRAS-mutant Colorectal Cancer PDX | N/A | Animal-equivalent doses | Significant inhibition of tumor growth | [3] |
| MEK Inhibitor | Trametinib | MEK1/2 Inhibition | NRAS-mutant Melanoma Xenograft (M120903) | Nude Mice | 0.3 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [4] |
| Microtubule Targeting Agent | Paclitaxel | Microtubule Stabilization | MDA-MB-231 (Triple-Negative Breast Cancer Xenograft) | Nude Mice | 10 mg/kg, i.p., every 4 days, six times | Significant tumor growth inhibition | [5] |
| Microtubule Targeting Agent | Paclitaxel | Microtubule Stabilization | BT-474 (Breast Cancer Xenograft) | Nude Mice | N/A | Superior antitumor efficacy compared to control | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Xenograft Studies: General Protocol
A generalized workflow for in vivo anti-tumor efficacy studies is as follows:
-
Cell Culture and Animal Models: Human cancer cell lines are cultured under standard conditions.[7] Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of the human tumor cells.[8]
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers.[8]
-
Randomization and Treatment: When tumors reach a predetermined size, mice are randomized into control and treatment groups. The investigational drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[10]
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.[9]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor efficacy. Statistical analysis is performed to compare tumor growth between the different treatment groups.[9]
Specific Protocol for PARP Inhibitor (Veliparib) in a Breast Cancer Xenograft Model
-
Cell Line: MX-1 (human breast carcinoma, BRCA1-deleted and BRCA2-mutated).[2]
-
Animal Model: Nude mice.[2]
-
Tumor Implantation: Subcutaneous injection of MX-1 tumor fragments.[2]
-
Treatment: When tumors reached approximately 130 mm³, mice were treated with Veliparib at 25 mg/kg/day, administered orally twice daily for 5 days, in combination with temozolomide (TMZ) at 50 mg/kg/day, administered orally once daily for 5 days.[2]
-
Endpoint: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated.[2]
Specific Protocol for MEK Inhibitor (Trametinib) in a Melanoma Xenograft Model
-
Patient-Derived Xenograft (PDX) Model: M120903 (NRASQ61 mutant melanoma).[4]
-
Animal Model: Nude mice.[4]
-
Treatment: Mice with established tumors were treated with Trametinib at a dose of 0.3 mg/kg twice daily by oral gavage for a minimum of three weeks.[4]
-
Endpoint: Tumor size was measured weekly with a caliper, and tumor growth curves were plotted.[4]
Specific Protocol for Microtubule Targeting Agent (Paclitaxel) in a Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer).[5]
-
Animal Model: Nude mice.[5]
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.[5]
-
Treatment: Mice with established tumors were treated with Paclitaxel at 10 mg/kg via intraperitoneal injection every 4 days for a total of six doses.[5]
-
Endpoint: Tumor volumes were measured every 4 days, and body weight was monitored.[5]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Caption: PARP Inhibition Signaling Pathway.
Caption: MEK Inhibition Signaling Pathway.
Caption: Microtubule Targeting Mechanism.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
benchmarking the performance of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol against commercial probes
In the pursuit of novel molecular probes for biomedical research, 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol has emerged as a promising candidate for the detection of protein aggregates, a hallmark of various neurodegenerative diseases. This guide provides a comparative analysis of its anticipated performance against established commercial probes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data on analogous compounds and detailed experimental protocols.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and binding parameters. While direct experimental data for this compound is not extensively available in the public domain, its performance can be estimated based on the known properties of its parent compound, 2-(1H-benzo[d]imidazol-2-yl)phenol (HBI), and similar derivatives. These compounds are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a significant Stokes shift, which is advantageous for minimizing background fluorescence. The introduction of a bromine atom is expected to influence the photophysical properties, potentially leading to a red-shift in the emission spectrum and a higher quantum yield.
For a comprehensive comparison, this guide benchmarks the estimated properties of this compound against well-established commercial probes used in protein aggregation studies: Thioflavin T (ThT), CRANAD-2, and NIAD-4.
| Property | This compound (Estimated) | Thioflavin T (ThT) | CRANAD-2 | NIAD-4 |
| Binding Affinity (Kd/Ki) | Nanomolar (nM) range | 580 nM (Ki) | 38 nM (Kd)[1][2][3] | 10 nM (Ki)[4][5][6] |
| Excitation Max (λex) | ~360-380 nm | ~440-450 nm | ~640 nm (unbound) | ~475 nm |
| Emission Max (λem) | ~500-540 nm | ~482-485 nm | ~715 nm (bound)[1][3] | ~610-625 nm[5] |
| Quantum Yield (Φ) | Moderate to High upon binding | ~0.43 (bound) | High upon binding | High upon binding (~5% in presence of Aβ)[4] |
| Stokes Shift | Large (>120 nm) | ~35-45 nm | ~75 nm (blue shift) | ~135-150 nm |
| Key Features | ESIPT mechanism, potential for high signal-to-noise | Gold standard for amyloid detection, significant fluorescence enhancement | Near-infrared (NIR) probe, good blood-brain barrier penetration | High affinity and large fluorescence enhancement |
Note: The properties for this compound are estimations based on the characteristics of similar benzimidazole-based ESIPT compounds.
Experimental Protocols
To facilitate the evaluation and application of this compound and other fluorescent probes, detailed methodologies for key experiments are provided below.
In Vitro Aggregation Kinetics Assay
This assay is fundamental for monitoring the formation of protein aggregates over time.
Objective: To determine the kinetics of protein aggregation in the presence of the fluorescent probe.
Materials:
-
Monomeric protein of interest (e.g., Amyloid-β (1-42), α-synuclein)
-
Fluorescent probe stock solution (e.g., this compound, Thioflavin T)
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Protein Preparation: Prepare a stock solution of the monomeric protein in the appropriate assay buffer. Ensure the protein is in its monomeric form, which may require pre-treatment or purification (e.g., size-exclusion chromatography).
-
Reaction Setup: In each well of the microplate, add the monomeric protein solution to a final concentration typically in the low micromolar range (e.g., 10 µM).
-
Probe Addition: Add the fluorescent probe to each well to a final concentration optimized for the assay (e.g., 1-10 µM). Include control wells containing only the probe in buffer and only the protein in buffer.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals using the plate reader. Set the excitation and emission wavelengths appropriate for the specific probe being used. For ThT, excitation is typically around 440-450 nm and emission at 480-490 nm.[7][8][9][10][11]
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be used to determine key kinetic parameters such as the lag time, elongation rate, and plateau phase.
Cell-Based Assay for Aggregate Toxicity
This assay evaluates the cytotoxic effects of protein aggregates on cultured cells.
Objective: To assess the ability of the test compound to modulate aggregate-induced cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Pre-formed protein aggregates
-
Cell culture medium and supplements
-
Fluorescent viability dye (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture the neuronal cells in a suitable format (e.g., 96-well plate) until they reach the desired confluency.
-
Treatment: Treat the cells with pre-formed protein aggregates at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. To test the efficacy of an inhibitor, co-incubate the aggregates with the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the cytotoxic effects to manifest.
-
Staining: Add the fluorescent viability dye(s) to the cell culture medium according to the manufacturer's instructions.
-
Imaging/Quantification: Visualize the live and dead cells using a fluorescence microscope or quantify the overall cell viability using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of viable cells in each treatment group relative to the untreated control.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of a 'turn-on' fluorescent probe for protein aggregates.
Caption: Workflow for an in vitro protein aggregation kinetics assay.
Caption: Key properties for an effective in vivo fluorescent imaging probe.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 4. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : NIAD-4 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of NIAD-4 derivatives for fluorescence-based detection of protein aggregates - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00182F [pubs.rsc.org]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. protocols.io [protocols.io]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The proper disposal of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a halogenated phenolic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, adhering to standard safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar brominated phenols, this compound should be treated as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life.[1][2][3]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of as contaminated waste after handling.[2]
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classification: this compound should be classified as hazardous chemical waste. Specifically, it falls under the category of halogenated organic waste.
-
Segregation: Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams. It should be collected in a designated, clearly labeled waste container for halogenated organic compounds.
2. Waste Collection and Storage:
-
Container: Use a robust, leak-proof, and chemically compatible container. The container must be kept tightly closed when not in use.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1][4]
3. Disposal Procedure:
-
Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date. Follow all institutional and regulatory requirements for hazardous waste manifest documentation.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
Quantitative Data Summary
| Parameter | Value (for 4-Bromophenol) | Reference |
| CAS Number | 106-41-2 | [1][2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H401 (Toxic to aquatic life) | [2][3] |
| Disposal Code (Example) | Check local and national regulations. May fall under EPA waste codes for toxic organic compounds. | General Guidance |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
This guide provides crucial safety and logistical information for the handling and disposal of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is presumed to have potential hazards. The required Personal Protective Equipment (PPE) is outlined below to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] Double gloving is recommended for handling larger quantities or during disposal procedures.[2] | To prevent skin contact, as the compound may cause skin irritation.[3][4][5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[6] A face shield may be necessary if there is a splash hazard.[4] | To protect eyes from dust, splashes, or vapors which can cause serious eye irritation.[3][4][6] |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If a fume hood is not available or if aerosols/dust are generated, a NIOSH-approved respirator is required.[1][3] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][4][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is critical for the safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound or its solutions.
-
Verify that an eyewash station and safety shower are readily accessible.[4][6]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Clearly label all containers with the chemical name and hazard symbols.
-
-
Donning PPE :
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
When double gloving, wear the first pair under the cuff of the lab coat and the second pair over the cuff.[2]
-
-
Handling the Compound :
-
Post-Handling :
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cochise.edu [cochise.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
